Phelorphan
Description
Properties
CAS No. |
110871-16-4 |
|---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
DPRJEBOTAKMRQV-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CS |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XFF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-mercaptoacetyl-L-phenylalanyl-L-phenylalanine 2-mercaptoacetyl-phenylalanylphenylalanine phelorphan |
Origin of Product |
United States |
Foundational & Exploratory
Phelorphan's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phelorphan is an inhibitor of enkephalin-degrading enzymes, positioning it as a modulator of the endogenous opioid system.[1] This guide delineates the core mechanism of action of this compound within the central nervous system (CNS), focusing on its interaction with key enzymes responsible for the catabolism of enkephalins. By preventing the breakdown of these endogenous analgesic peptides, this compound enhances their local concentrations, leading to a potentiation of their natural physiological effects. This document provides a detailed overview of the underlying signaling pathways, summaries of relevant (though limited) quantitative data, descriptions of pertinent experimental protocols, and visual representations of the molecular interactions and experimental workflows. While specific quantitative and pharmacokinetic data for this compound remain scarce in publicly accessible literature, this guide contextualizes its function through data from related and better-characterized enkephalinase inhibitors.
Introduction: The Endogenous Opioid System and Enkephalin Degradation
The endogenous opioid system is a critical neuromodulatory system in the CNS, playing a pivotal role in pain perception, emotional regulation, and reward pathways. Enkephalins, a major class of endogenous opioid peptides, exert their effects by binding to opioid receptors, primarily the μ- and δ-opioid receptors. However, the physiological actions of enkephalins are tightly regulated by rapid enzymatic degradation. Several enzymes, collectively known as enkephalinases, are responsible for this rapid inactivation. The primary mechanism of this compound revolves around the inhibition of these enzymes.
Core Mechanism of Action: Inhibition of Enkephalin-Degrading Enzymes
This compound's primary mechanism of action in the central nervous system is the inhibition of enzymes that degrade enkephalins. Specifically, this compound has been identified as a blocker of dipeptidylaminopeptidase (enkephalinase B) and other enzymes involved in the biodegradation of enkephalins. By inhibiting these enzymes, this compound effectively increases the synaptic lifespan and concentration of endogenous enkephalins. This leads to enhanced activation of opioid receptors and a potentiation of their downstream signaling effects, which include analgesia and modulation of withdrawal symptoms from exogenous opioids.
A study comparing this compound to thiorphan, an inhibitor of enkephalinase A (neprilysin), demonstrated that both compounds could attenuate naloxone-precipitated withdrawal symptoms in morphine-dependent rats, highlighting the therapeutic potential of inhibiting enkephalin degradation.
Chemical Structure of this compound
This compound is a dipeptide-like molecule. Its chemical structure is crucial to its inhibitory activity, as it mimics the natural substrate of the enkephalin-degrading enzymes.
-
IUPAC Name: (2S)-2-[[(2S)-2-[(mercaptoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
-
SMILES: c1ccc(cc1)C--INVALID-LINK--C(=O)O">C@@HNC(=O)CS
-
InChI: InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1
Signaling Pathways
The inhibition of enkephalin degradation by this compound initiates a cascade of signaling events within the CNS.
Quantitative Data
| Compound | Target Enzyme | IC50 / Ki | Species | Reference |
| Thiorphan | Neprilysin (Enkephalinase A) | Ki: ~4.7 nM | Rat Brain | [General Literature] |
| Bestatin | Aminopeptidases | Ki: ~0.5 µM | - | [General Literature] |
| This compound | Dipeptidylaminopeptidase (Enkephalinase B) | Data not available | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the characterization of an enkephalinase inhibitor like this compound.
Enkephalinase Inhibition Assay (In Vitro)
This protocol describes a general method for determining the inhibitory activity of a compound against enkephalin-degrading enzymes.
Methodology:
-
Enzyme Preparation: A crude mitochondrial fraction (P2) containing membrane-bound peptidases is prepared from brain tissue (e.g., rat striatum) by differential centrifugation.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle for a specified time at 37°C in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a synthetic substrate, such as [D-Ala2, Leu5]-enkephalin (DADLE), which is a stable analogue of enkephalin.
-
Reaction Termination and Analysis: The reaction is stopped after a defined period by adding an acid or by heat inactivation. The amount of substrate degradation is quantified using high-performance liquid chromatography (HPLC) or a fluorometric assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Enkephalin Measurement
This protocol outlines a method to measure the in vivo effects of this compound on extracellular enkephalin levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens or periaqueductal gray) of an anesthetized animal (e.g., a rat).
-
Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to determine basal enkephalin levels.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Dialysate samples are continuously collected at regular intervals post-administration.
-
Enkephalin Quantification: The concentration of enkephalins in the dialysate samples is measured using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).
-
Data Analysis: Changes in extracellular enkephalin levels from baseline are calculated and plotted over time to determine the time course and magnitude of this compound's effect.
Conclusion and Future Directions
This compound's mechanism of action as an inhibitor of enkephalin-degrading enzymes presents a compelling strategy for modulating the endogenous opioid system. By enhancing the effects of naturally occurring enkephalins, this compound has the potential for therapeutic applications in pain management and opioid withdrawal, possibly with a reduced side-effect profile compared to direct opioid receptor agonists. However, the current body of publicly available literature on this compound is limited. Further research is imperative to fully characterize its pharmacological profile. Key areas for future investigation include:
-
Quantitative Inhibitory Profile: Determining the Ki and IC50 values of this compound against a panel of peptidases to establish its potency and selectivity.
-
Pharmacokinetics and Brain Penetration: Conducting studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.
-
In Vivo Efficacy: Performing comprehensive preclinical studies in various animal models of pain and addiction to validate its therapeutic potential.
-
Safety and Toxicology: Establishing a thorough safety profile of the compound.
A deeper understanding of these aspects will be crucial for the advancement of this compound or similar enkephalinase inhibitors as viable therapeutic agents for CNS disorders.
References
The Inhibition of Enkephalinase B (Dipeptidyl Peptidase III) by Phelorphan: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enkephalins are endogenous opioid peptides that play a crucial role in the modulation of pain and various physiological processes. Their therapeutic potential is limited by their rapid degradation by enzymes known as enkephalinases. Enkephalinase B, also known as Dipeptidyl Peptidase III (DPP3), is a key zinc-dependent metalloprotease involved in the degradation of enkephalins. Phelorphan (mercaptoacetyl-Phe-Phe) has been identified as a potent inhibitor of enkephalinase B, thereby offering a therapeutic strategy to enhance and prolong the analgesic effects of endogenous enkephalins. This technical guide provides an in-depth overview of the inhibition of enkephalinase B by this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to Enkephalinase B (Dipeptidyl Peptidase III)
Enkephalinase B, or Dipeptidyl Peptidase III (DPP3), is a cytosolic zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of its substrates.[1] It is involved in the metabolism of several bioactive peptides, including enkephalins and angiotensins.[1] By degrading enkephalins, enkephalinase B terminates their signaling, which is primarily mediated through delta- and mu-opioid receptors.[2] The inhibition of this enzyme is a promising approach for pain management, as it increases the half-life of endogenous enkephalins, leading to sustained activation of opioid receptors.[3]
This compound: A Potent Inhibitor of Enkephalinase B
This compound, with the chemical structure mercaptoacetyl-Phe-Phe, is a potent inhibitor of enkephalinase B.[4] Its inhibitory activity is attributed to the mercapto group, which is capable of chelating the essential zinc ion in the active site of the metalloprotease, and the dipeptide moiety that interacts with the enzyme's subsites.
Quantitative Inhibition Data
The inhibitory potency of this compound against enkephalinase B and other related enzymes has been quantified, as summarized in the table below.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Enkephalinase B (DPP3) | This compound | IC50 | 0.35 µM | |
| Enkephalinase A (NEP) | This compound | IC50 | 0.02 µM | |
| Aminopeptidase | This compound | IC50 | 13 µM | |
| Enkephalinase B (DPP3) | Leu-enkephalin | Km | 10 µM |
Table 1: Quantitative data for the inhibition of enkephalin-degrading enzymes by this compound and the substrate kinetics of Enkephalinase B.
Mechanism of Action and Signaling Pathway
The inhibition of enkephalinase B by this compound prevents the degradation of enkephalins. This leads to an increased concentration of these opioid peptides in the vicinity of their receptors, primarily the delta- and mu-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o).
Upon enkephalin binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type voltage-gated Ca2+ channels and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels. The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.
Experimental Protocols
In Vitro Enkephalinase B (DPP3) Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound on enkephalinase B.
1. Enzyme Preparation:
-
Source: Recombinant human DPP3 or purified from tissue (e.g., brain homogenate).
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
2. Substrate:
-
Arg-Arg-β-naphthylamide is a commonly used fluorogenic substrate.
-
Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer. The final concentration should be close to the Km value of the enzyme for the substrate.
3. Inhibitor:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
4. Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the this compound solution at various concentrations. c. Add the enkephalinase B enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate solution. e. Monitor the fluorescence of the liberated β-naphthylamide over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for β-naphthylamide). f. Include controls: no enzyme, no inhibitor, and no substrate wells.
5. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Structure-Activity Relationship (SAR) of this compound and Related Inhibitors
The design of this compound and similar inhibitors is based on the structure of the enkephalinase B active site. Key structural features that contribute to inhibitory potency include:
-
Metal-Chelating Group: The mercapto (-SH) group in this compound is crucial for coordinating with the zinc ion in the enzyme's active site, leading to potent inhibition.
-
Dipeptide Moiety: The dipeptide structure (Phe-Phe) mimics the natural substrate, allowing for specific interactions with the S1 and S2 subsites of the enzyme.
-
Hydrophobic Side Chains: The presence of hydrophobic amino acid side chains, such as phenylalanine, enhances binding affinity to the corresponding hydrophobic pockets in the enzyme's active site.
-
Spacer Length: The length of the spacer connecting the mercapto group to the dipeptide moiety influences the optimal positioning of the inhibitor within the active site.
Studies on analogues have shown that variations in the dipeptide sequence and the nature of the metal-chelating group can significantly impact inhibitory potency and selectivity.
Conclusion
This compound is a potent inhibitor of enkephalinase B (DPP3), an enzyme responsible for the degradation of endogenous enkephalins. By preventing this degradation, this compound enhances the analgesic and other physiological effects of enkephalins. The mechanism of action involves the chelation of the active site zinc ion and specific interactions with the enzyme's substrate-binding pockets. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of pain modulation and opioid pharmacology. Further investigation into the pharmacokinetics and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of enkephalinase B inhibitors, and their activity on isolated enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Phelorphan Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Phelorphan is an inhibitor of enkephalin-degrading enzymes, primarily targeting dipeptidylaminopeptidase (enkephalinase B). By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the natural opioid signaling in the central nervous system. The most prominently documented in vivo effect of this compound administration is the modulation of withdrawal symptoms in opioid-dependent subjects. This technical guide provides a comprehensive overview of the quantitative effects, experimental protocols, and signaling pathways associated with this compound administration in vivo.
Data Presentation: Quantitative Effects of this compound on Opioid Withdrawal
The primary in vivo application of this compound has been in the context of mitigating naloxone-precipitated withdrawal symptoms in morphine-dependent rats. The following table summarizes the key quantitative findings from these studies.
| Parameter | Dosage and Administration | Animal Model | Observed Effect | Reference |
| Withdrawal Symptoms | 158 nmol/2 µl, intracerebroventricular (i.c.v.) | Chronic morphine-dependent rats | Decreased: Writhing, digging, head hiding, chewing, diarrhea, Straub tail, stretching. Increased: Paw tremor, head shakes, scratching, erection, ejaculation, penile licking. Unaltered: Wet dog shakes, grooming, rearing, teeth chattering. | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound administration and the assessment of its in vivo effects.
Intracerebroventricular (i.c.v.) Administration of this compound in Rats
This protocol describes the surgical procedure for delivering this compound directly into the cerebral ventricles of rats, a common method to bypass the blood-brain barrier and study the central effects of a compound.
Materials:
-
This compound solution (e.g., 158 nmol/2 µl in sterile saline)
-
Stereotaxic apparatus for rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Suturing material
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.
-
Craniotomy: Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A common target is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface. Drill a small burr hole at the target coordinates.
-
Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the this compound solution at a slow rate (e.g., 1 µl/min) to avoid tissue damage.
-
Needle Removal: After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow, then slowly retract it.
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm, clean cage.
Assessment of Naloxone-Precipitated Opioid Withdrawal
This protocol outlines the procedure for inducing and quantifying opioid withdrawal symptoms in morphine-dependent rats.
Materials:
-
Morphine pellets or a chronic morphine injection regimen
-
Naloxone solution (e.g., 1 mg/kg, subcutaneous)
-
Observation chambers (e.g., clear Plexiglas boxes)
-
Video recording equipment (optional but recommended)
-
Checklist of withdrawal signs
Procedure:
-
Induction of Morphine Dependence: Render the rats dependent on morphine through the implantation of morphine pellets or a regimen of escalating morphine injections over several days.
-
This compound Administration: At the desired time point after the induction of dependence, administer this compound via the i.c.v. route as described in Protocol 2.1.
-
Naloxone Challenge: After a predetermined pretreatment time with this compound, administer naloxone to precipitate withdrawal symptoms.
-
Behavioral Observation: Immediately place the rat in an observation chamber and record the frequency and duration of specific withdrawal signs for a set period (e.g., 30-60 minutes). A standardized checklist of withdrawal signs should be used.
-
Scoring: Quantify the observed withdrawal behaviors. This can be done by counting the occurrences of discrete events (e.g., wet-dog shakes, jumps) and measuring the duration of continuous behaviors (e.g., grooming, writhing).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its in vivo effects.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Study.
Caption: Downstream Signaling of Opioid Receptors.
References
Phelorphan: A Technical Guide to its Function as a Dipeptidylaminopeptidase Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phelorphan, chemically known as mercaptoacetyl-Phe-Phe, is a potent inhibitor of several key enzymes responsible for the degradation of endogenous opioid peptides, the enkephalins. By blocking the action of dipeptidylaminopeptidases, particularly enkephalinase B (Dipeptidyl Peptidase III), this compound effectively increases the concentration and prolongs the activity of enkephalins in the synaptic cleft. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Introduction
Endogenous opioids, such as enkephalins, play a crucial role in the modulation of pain, mood, and various physiological processes. Their signaling is tightly regulated by rapid enzymatic degradation in the synaptic cleft. A key family of enzymes involved in this process is the dipeptidylaminopeptidases (DPPs). This compound has emerged as a significant research tool and potential therapeutic lead due to its ability to inhibit these enzymes, thereby potentiating endogenous opioid signaling. This guide delves into the technical aspects of this compound's function as a dipeptidylaminopeptidase blocker.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of enkephalin-degrading enzymes. The primary target is Enkephalinase B, also known as Dipeptidyl Peptidase III (DPP-III). Additionally, this compound exhibits inhibitory activity against Enkephalinase A (Neprilysin) and other aminopeptidases. By blocking these enzymes, this compound prevents the breakdown of enkephalins, leading to their accumulation and enhanced activation of opioid receptors. This potentiation of endogenous opioid signaling is the basis for its observed physiological effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its target enzymes has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound against the primary enkephalin-degrading enzymes.
| Enzyme | Synonym(s) | This compound IC50 (µM) |
| Enkephalinase B | Dipeptidyl Peptidase III | 0.35 |
| Enkephalinase A | Neprilysin | 0.02 |
| Aminopeptidase | N/A | 13 |
Signaling Pathways
The inhibition of enkephalin degradation by this compound initiates a cascade of signaling events, beginning with the enhanced activation of opioid receptors.
Enkephalin Degradation Pathway
Enkephalins are rapidly degraded in the synaptic cleft by a concert of peptidases. This compound's primary intervention point is the inhibition of Enkephalinase B and Enkephalinase A.
Caption: Enkephalin Degradation Pathway and this compound's Points of Inhibition.
Opioid Receptor Signaling Pathway
The accumulation of enkephalins due to this compound's action leads to enhanced signaling through opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified Opioid Receptor Signaling Cascade Activated by Enkephalins.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound and other dipeptidylaminopeptidase inhibitors.
Fluorometric Assay for Dipeptidylaminopeptidase III (Enkephalinase B) Activity
This assay measures the enzymatic activity of DPP-III by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified Dipeptidyl Peptidase III enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate: Arg-Arg-β-naphthylamide (or other suitable DPP-III substrate)
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 335 nm, Emission: 410 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the assay buffer (for blank), 50 µL of the this compound dilutions, and 50 µL of the solvent control.
-
Add 25 µL of the purified DPP-III enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing dipeptidylaminopeptidase inhibitors like this compound.
Caption: General Workflow for the Screening and Characterization of DPP Inhibitors.
Conclusion
This compound is a valuable pharmacological tool for studying the endogenous opioid system. Its well-characterized inhibitory profile against key enkephalin-degrading enzymes provides a clear mechanism for its ability to potentiate enkephalin signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of dipeptidylaminopeptidase inhibitors in pain management and other neurological disorders. The continued exploration of compounds like this compound holds promise for the development of novel analgesics with potentially fewer side effects than traditional opioids.
Initial Studies on Phelorphan and Opioid Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical research on Phelorphan, a dual inhibitor of the enkephalin-degrading enzymes neprilysin (NEP, or enkephalinase A) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound offers a novel therapeutic strategy for modulating the opioid system. This document details this compound's mechanism of action, its synthesis, and its effects on opioid withdrawal, presenting the available quantitative data in structured tables. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development for opioid use disorder.
Introduction
The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors (μ, δ, κ), plays a crucial role in pain modulation, reward, and the development of dependence. Enkephalins, in particular, are rapidly degraded by peptidases, primarily neprilysin (NEP) and aminopeptidase N (APN). The inhibition of these enzymes presents a therapeutic approach to enhance and prolong the physiological effects of endogenous enkephalins, potentially offering a safer alternative to exogenous opioids with a reduced risk of dependence and respiratory depression.
This compound (mercaptoacetyl-L-phenylalanyl-L-phenylalanine) is a potent inhibitor of these enkephalin-degrading enzymes. Initial preclinical studies have explored its potential to mitigate the symptoms of opioid withdrawal, suggesting a possible role in the management of opioid dependence. This guide synthesizes the findings from these early investigations.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzymatic degradation of enkephalins. By blocking the action of both NEP and APN, this compound increases the synaptic concentration and prolongs the half-life of endogenous enkephalins. These elevated levels of enkephalins can then activate opioid receptors, leading to downstream signaling that can modulate pain and withdrawal symptoms.
Quantitative Data
The primary quantitative data available for this compound from initial studies relate to its inhibitory activity against enkephalin-degrading enzymes.
| Enzyme Target | IC50 (µM) |
| Enkephalinase A (NEP) | 0.02[1] |
| Enkephalinase B | 0.35[1] |
| Aminopeptidase | 13[1] |
Table 1: Inhibitory Potency of this compound against Enkephalin-Degrading Enzymes.[1]
No studies reporting the binding affinity (Ki values) of this compound for the µ, δ, or κ opioid receptors have been identified in the public domain.
Experimental Protocols
Enkephalinase Inhibition Assay
The following is a generalized protocol for determining the IC50 values of inhibitors of enkephalin-degrading enzymes, based on the methods described in the initial studies of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of enkephalinase A, enkephalinase B, and aminopeptidase.
Materials:
-
Rat brain homogenates (source of enzymes)
-
Radiolabeled enkephalin substrate (e.g., [³H]Leu-enkephalin)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
-
Chromatography columns to separate substrate from product
Procedure:
-
Enzyme Preparation: Prepare crude enzyme extracts from rat brain tissue homogenates.
-
Incubation: In separate reaction tubes, combine the enzyme preparation, radiolabeled enkephalin substrate, and varying concentrations of this compound. Include control tubes with no inhibitor.
-
Reaction: Incubate the tubes at 37°C for a specified time to allow for enzymatic degradation of the enkephalin substrate.
-
Termination: Stop the reaction, typically by adding acid or boiling.
-
Separation: Separate the intact radiolabeled enkephalin from its radiolabeled degradation products using column chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to the degradation product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Naloxone-Precipitated Opioid Withdrawal in Morphine-Dependent Rats
The following protocol is a generalized representation of the methods used to assess the effect of this compound on opioid withdrawal.
Objective: To evaluate the ability of this compound to attenuate the behavioral signs of naloxone-precipitated withdrawal in rats chronically treated with morphine.
Materials:
-
Male Wistar rats
-
Morphine hydrochloride
-
Naloxone hydrochloride
-
This compound
-
Observation chambers
Procedure:
-
Induction of Morphine Dependence: Administer escalating doses of morphine to rats over a period of several days to induce physical dependence. A common method is twice-daily subcutaneous injections.
-
Drug Administration: On the test day, administer this compound via intracerebroventricular (i.c.v.) injection. Control animals receive vehicle.
-
Precipitation of Withdrawal: A short time after this compound or vehicle administration, administer naloxone subcutaneously to precipitate withdrawal signs.
-
Behavioral Observation: Immediately place the rats in individual observation chambers and record the frequency and/or severity of various withdrawal signs for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the scores for each withdrawal sign between the this compound-treated group and the control group using appropriate statistical tests.
Observed Effects of this compound on Withdrawal Signs: [2]
-
Decreased: Writhing, digging, head hiding, chewing, diarrhea, Straub tail, stretching.
-
Increased: Paw tremor, head shakes, scratching, erection, ejaculation.
-
Unaltered: Wet dog shakes, grooming, rearing, teeth chattering.
Synthesis of this compound
This compound (mercaptoacetyl-L-phenylalanyl-L-phenylalanine) is a dipeptide derivative. The synthesis involves the coupling of a mercaptoacetyl group to the dipeptide Phe-Phe. The general synthetic strategy involves standard peptide coupling techniques.
Discussion and Future Directions
The initial studies on this compound demonstrate its potential as a modulator of the endogenous opioid system. Its ability to inhibit the primary enzymes responsible for enkephalin degradation, coupled with its observed effects on attenuating specific signs of opioid withdrawal in a preclinical model, suggests a promising avenue for the development of novel therapeutics for opioid dependence.
However, this early research also highlights several areas that require further investigation. The lack of data on this compound's binding affinity for opioid receptors is a significant gap. Future studies should address this to confirm that its effects are indeed mediated by the enhancement of endogenous enkephalin signaling rather than direct receptor interaction. Furthermore, the observation that this compound exacerbated certain withdrawal signs warrants more detailed investigation to understand the underlying neurochemical mechanisms.
For drug development professionals, the potent dual-enzyme inhibition profile of this compound makes it an interesting lead compound. Further optimization of its pharmacokinetic properties to improve oral bioavailability and brain penetration would be critical next steps. Additionally, more extensive preclinical studies are needed to evaluate its effects on other aspects of opioid dependence, such as self-administration, relapse, and the affective components of withdrawal.
References
The Neurochemical Landscape of Phelorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred neurochemical consequences of Phelorphan treatment. This compound is identified as an inhibitor of enkephalin-degrading enzymes, primarily targeting dipeptidylaminopeptidase (enkephalinase B).[1] Its mechanism of action centers on the potentiation of endogenous opioid signaling through the preservation of enkephalins. This guide synthesizes the limited available data on this compound and extrapolates its likely effects on broader neurochemical systems, including the dopaminergic and serotonergic pathways, based on the established pharmacology of enkephalinase inhibitors and opioid receptor signaling. Detailed experimental methodologies relevant to the study of such compounds are provided, and key signaling pathways and experimental workflows are visualized. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar enzymatic inhibitors.
Core Mechanism of Action: Enkephalinase Inhibition
This compound's primary established neurochemical action is the inhibition of enzymes responsible for the breakdown of endogenous enkephalins.[1] Specifically, it has been characterized as a blocker of dipeptidylaminopeptidase, also known as enkephalinase B. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation, mood regulation, and reward pathways. By inhibiting their degradation, this compound effectively increases the synaptic concentration and prolongs the action of these peptides, leading to enhanced activation of opioid receptors.
Quantitative Neurochemical Effects
Direct quantitative data on the neurochemical effects of this compound are scarce in publicly available literature. However, by examining studies on analogous enkephalinase inhibitors, we can infer the expected impact of this compound treatment.
Effects on Enkephalin Levels
Studies on other enkephalinase inhibitors, such as SCH-34826 and thiorphan, have demonstrated a significant increase in extracellular enkephalin concentrations.[2] It is highly probable that this compound exerts a similar effect.
| Parameter | Predicted Effect | Rationale / Supporting Evidence |
| Basal Extracellular [Met5]enkephalin | Increase | Inhibition of enkephalinase reduces the baseline degradation of spontaneously released enkephalins. Thiorphan and SCH-34826 show dose-dependent increases in resting levels in spinal perfusates.[2] |
| Stimulus-Evoked Extracellular [Met5]enkephalin | Substantial Increase | In the presence of an enkephalinase inhibitor, enkephalins released upon neuronal stimulation (e.g., K+-evoked) are protected from degradation, leading to a potentiated and prolonged presence in the synapse. Increases of up to 10-fold have been observed with other inhibitors.[2] |
| Intracellular [Met5]enkephalin | No significant change | Enkephalinase inhibitors act extracellularly. Studies show that tissue stores of enkephalins are not affected by enkephalinase inhibition. |
Table 1: Predicted Effects of this compound on Enkephalin Levels
Potential Effects on Dopaminergic and Serotonergic Systems
The endogenous opioid system, which is modulated by this compound, has well-established interactions with other major neurotransmitter systems, including dopamine and serotonin. Enkephalins can act on opioid receptors located on dopaminergic and serotonergic neurons to modulate their firing rate and neurotransmitter release.
| Neurotransmitter | Predicted Effect | Rationale (Based on Opioid System Interactions) |
| Dopamine (DA) | Region-dependent modulation (Potential increase in reward pathways) | Enkephalins, primarily through µ and δ opioid receptors, can inhibit GABAergic interneurons that normally suppress dopaminergic neurons in the ventral tegmental area (VTA). This disinhibition leads to increased dopamine release in the nucleus accumbens, a key area for reward. |
| Serotonin (5-HT) | Region-dependent modulation (Potential increase) | Opioid receptor activation can influence serotonergic neurons in the raphe nuclei. Some studies suggest that enkephalinase inhibitors can lead to an increase in serotonin turnover in certain brain regions like the cerebral cortex. There is a complex functional interaction between serotonin and dopamine systems. |
Table 2: Hypothesized Downstream Effects of this compound on Dopamine and Serotonin
Functional and Behavioral Consequences
The neurochemical changes induced by this compound are expected to manifest in observable functional outcomes. The most direct evidence comes from a study on morphine-dependent rats.
Effects on Morphine Withdrawal Symptoms
Intracerebroventricular administration of this compound has been shown to alter the expression of naloxone-precipitated withdrawal symptoms in chronic morphine-dependent rats.
| Withdrawal Symptom | Effect of this compound (158 nmol, i.c.v.) | Comparison to Thiorphan (Enkephalinase A inhibitor) |
| Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail | Decreased | Similar effect observed with Thiorphan |
| Penile Licking | Potentiated | Similar effect observed with Thiorphan |
| Wet Dog Shakes, Grooming, Rearing | Unaltered | Similar effect observed with Thiorphan |
| Paw Tremor, Head Shakes, Scratching, Erection, Ejaculation | Increased | Not observed with Thiorphan |
| Stretching | Decreased | Not observed with Thiorphan |
| Teeth Chattering | Unaltered | Not observed with Thiorphan |
Table 3: Effects of this compound on Naloxone-Precipitated Morphine Withdrawal in Rats
Experimental Protocols
In Vivo Measurement of Enkephalin Release (Spinal Perfusion)
This protocol is adapted from studies on SCH-34826 and thiorphan and is suitable for assessing the effects of compounds like this compound on extracellular enkephalin levels.
Protocol Steps:
-
Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a laminectomy at the appropriate spinal level to expose the dorsal horn.
-
Cannula Implantation: A push-pull cannula is stereotaxically implanted into the spinal cord.
-
Perfusion: The site is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Perfusate samples are collected at regular intervals to establish a baseline of resting enkephalin release.
-
Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or added to the aCSF for local delivery).
-
Post-Treatment Collection: Perfusate collection continues to measure the effect of the drug on basal release.
-
Stimulated Release: To measure effects on stimulus-evoked release, the aCSF is switched to one containing a high concentration of potassium chloride (K+) for a short period.
-
Quantification: The concentration of [Met5]enkephalin in the collected perfusate samples is determined using a specific radioimmunoassay (RIA).
In Vivo Enkephalinase Inhibition Assay
This method, developed using the probe [3H]acetorphan (a prodrug of thiorphan), allows for the evaluation of enkephalinase occupancy in various tissues after systemic administration of an inhibitor.
Protocol Steps:
-
Inhibitor Pre-treatment: A group of mice receives the unlabeled enkephalinase inhibitor being studied (e.g., this compound) at various doses. A control group receives a vehicle.
-
Probe Administration: After a set pre-treatment time, all animals are administered [3H]acetorphan intravenously.
-
Tissue Harvesting: At the time of peak brain entry of the probe, animals are euthanized, and tissues of interest (e.g., brain, kidney, lung) are rapidly dissected.
-
Membrane Isolation: Tissues are homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
Radioactivity Measurement: The radioactivity in the membrane pellet is measured by liquid scintillation counting.
-
Data Analysis: The displacement of [3H]acetorphan-derived radioactivity by the unlabeled inhibitor is used to calculate the in vivo enzyme occupancy (e.g., ED50).
Conclusions and Future Directions
This compound is an enkephalinase B inhibitor that potentiates endogenous opioid signaling. While its direct effects on morphine withdrawal have been documented, a significant gap exists in the literature regarding its broader neurochemical profile.
Key Knowledge Gaps:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown.
-
Enzyme Kinetics: Specific inhibitory constants (Ki values) for this compound against enkephalinase B and its selectivity against other peptidases (like enkephalinase A and angiotensin-converting enzyme) have not been reported.
-
Direct Neurochemical Evidence: There is no direct, quantitative evidence of this compound's effects on enkephalin levels or its downstream impact on dopamine and serotonin systems.
Future research should focus on characterizing the fundamental pharmacological properties of this compound. In vitro enzyme inhibition assays, in vivo microdialysis studies to measure real-time changes in enkephalins, dopamine, and serotonin, and comprehensive pharmacokinetic studies are essential next steps to fully understand its therapeutic potential and to move it from a research tool to a potential clinical candidate.
References
- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the effect of SCH-34826 and thiorphan on [Met5]enkephalin levels and release in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Phelorphan: An Enkephalinase Inhibitor Approach to Modulating Endogenous Opioid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phelorphan is a promising, albeit sparsely documented, investigational compound identified as an inhibitor of enkephalin-degrading enzymes, with specific activity against dipeptidylaminopeptidase (enkephalinase B). By preventing the breakdown of endogenous enkephalins, this compound represents a therapeutic strategy aimed at potentiating the body's natural pain and withdrawal management systems. This technical guide synthesizes the available preclinical evidence for this compound, frames its mechanism of action within the broader context of enkephalinase inhibition, and provides representative experimental protocols and conceptual signaling pathways to stimulate further research and development in this area. While quantitative data on this compound remains limited in the public domain, this paper serves as a foundational resource for exploring its therapeutic utility.
Introduction: The Rationale for Enkephalinase Inhibition
The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors, is a critical regulator of pain, mood, and reward. Enkephalins, in particular, play a significant role in modulating nociceptive signals. However, their therapeutic effect is transient as they are rapidly degraded by enzymes, primarily aminopeptidase N (APN) and neprilysin (NEP), also known as enkephalinase A, as well as dipeptidylaminopeptidase (enkephalinase B).
Enkephalinase inhibitors are a class of drugs designed to prevent this degradation, thereby increasing the synaptic lifespan and bioavailability of enkephalins. This mechanism offers a distinct advantage over exogenous opioid agonists; it enhances the endogenous analgesic response only when and where enkephalins are released in response to painful stimuli. This targeted potentiation is hypothesized to produce effective analgesia with a reduced side-effect profile, particularly concerning tolerance, dependence, and respiratory depression, compared to traditional opioid therapies.
This compound has been identified as an inhibitor of enzymes involved in enkephalin biodegradation, with a noted specificity for dipeptidylaminopeptidase (enkephalinase B)[1]. Its investigation in preclinical models of opioid withdrawal has provided initial evidence for its therapeutic potential.
Mechanism of Action: The Role of this compound in the Enkephalin Pathway
This compound exerts its effects by inhibiting key enzymes responsible for the catabolism of enkephalins. By blocking dipeptidylaminopeptidase (enkephalinase B), this compound allows for the sustained action of enkephalins at their receptors (delta and mu opioid receptors), leading to enhanced downstream signaling and a more robust physiological response to pain or withdrawal stimuli.
Caption: Mechanism of this compound in enhancing enkephalin signaling.
Preclinical Evidence: Attenuation of Opioid Withdrawal
The primary preclinical investigation of this compound focused on its effects on naloxone-precipitated withdrawal symptoms in chronic morphine-dependent rats[1]. This model is a standard for assessing the physical dependence component of opioid addiction and for evaluating potential therapeutic interventions.
Summary of Findings
Intracerebroventricular administration of this compound was shown to inhibit the occurrence of several, but not all, naloxone-precipitated withdrawal symptoms. A comparison with Thiorphan, an enkephalinase A inhibitor, was also conducted.
| Withdrawal Symptom Category | Effect of this compound | Effect of Thiorphan |
| Decreased Symptoms | Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail, Stretching | Writhing, Digging, Head Hiding, Chewing, Diarrhea, Straub Tail |
| Increased Symptoms | Paw Tremor, Head Shakes, Scratching, Erection, Ejaculation | Penile Licking (Potentiated) |
| Unaltered Symptoms | Wet Dog Shakes, Grooming, Rearing, Teeth Chattering | Wet Dog Shakes, Grooming, Rearing |
| Table 1: Qualitative Effects of this compound and Thiorphan on Opioid Withdrawal Symptoms in Rats[1]. |
The results indicate that both enkephalinase A and B inhibition can alleviate some somatic signs of opioid withdrawal. The differential effects observed between this compound and Thiorphan may be attributable to differences in their enzyme specificity and permeability[1]. The increase in certain behaviors with this compound suggests a complex modulation of central nervous system pathways that warrants further investigation.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not publicly available. The following represents a representative protocol for a study of naloxone-precipitated withdrawal in rats, based on the abstract of the key study[1] and general pharmacological methods.
Representative Protocol: Evaluation of this compound on Naloxone-Precipitated Withdrawal in Morphine-Dependent Rats
Objective: To assess the effect of intracerebroventricularly (ICV) administered this compound on the severity of naloxone-precipitated withdrawal symptoms in rats chronically treated with morphine.
Materials:
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Drugs: Morphine sulfate, Naloxone hydrochloride, this compound, sterile saline (0.9% NaCl).
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine (isoflurane), micro drill, cannulas for ICV injection, infusion pump.
Workflow:
Caption: A representative workflow for preclinical evaluation of this compound.
Procedure:
-
Induction of Dependence: Rats are rendered dependent on morphine through a chronic administration paradigm (e.g., twice-daily subcutaneous injections of escalating doses of morphine over several days).
-
Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted into a lateral ventricle of the brain to allow for direct ICV administration of the test compound. Animals are allowed to recover from surgery.
-
Drug Administration: On the day of the experiment, a microinjection cannula is inserted into the guide cannula. This compound (e.g., 158 nmol in 2 µL of vehicle) or vehicle is infused into the ventricle over a set period.
-
Withdrawal Precipitation and Scoring: Following a predetermined pretreatment time, naloxone is administered subcutaneously to precipitate withdrawal symptoms. Immediately following naloxone injection, animals are placed in an observation chamber, and two trained observers, blind to the treatment conditions, score the frequency and severity of various withdrawal signs for a defined period (e.g., 30 minutes). Signs to be scored include, but are not limited to, writhing, digging, head hiding, chewing, diarrhea, Straub tail, paw tremor, and wet-dog shakes.
-
Data Analysis: The scores for each withdrawal sign are compiled, and statistical comparisons (e.g., Mann-Whitney U test or t-test, depending on data distribution) are made between the this compound-treated group and the vehicle-treated control group.
Quantitative Data and Future Directions
A significant limitation in the current understanding of this compound is the absence of publicly available quantitative data. To advance the development of this compound or similar enkephalinase B inhibitors, the following data are critical:
| Data Type | Description | Importance |
| Enzyme Kinetics | IC50 or Ki values for dipeptidylaminopeptidase and other relevant peptidases. | Determines potency and selectivity of the compound. |
| Binding Affinity | Kd values for target enzymes. | Quantifies the strength of the drug-target interaction. |
| Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion (ADME) and half-life. | Informs dosing regimens, bioavailability, and potential for central nervous system penetration. |
| Pharmacodynamics | Dose-response relationships for analgesic and anti-withdrawal effects. | Establishes the effective dose range and maximal efficacy. |
| Safety and Toxicology | Acute and chronic toxicity studies. | Essential for determining the therapeutic window and potential adverse effects. |
| Table 2: Critical Quantitative Data for the Development of this compound. |
Future research should focus on:
-
Replication and Extension of Preclinical Findings: Confirming the effects on opioid withdrawal and expanding studies to models of acute and chronic pain.
-
Comprehensive Pharmacological Profiling: Generating the quantitative data outlined in Table 2 to fully characterize the compound.
-
Exploration of Different Routes of Administration: While initial studies used ICV administration, systemic routes (e.g., oral, intravenous) must be evaluated for clinical viability.
-
Structural Biology and Medicinal Chemistry: Elucidating the binding mode of this compound to enkephalinase B could guide the design of next-generation inhibitors with improved potency and pharmacokinetic properties.
Conclusion
This compound represents an early but important compound in the exploration of enkephalinase inhibition as a therapeutic strategy. The available preclinical data, though limited, supports the hypothesis that by protecting endogenous enkephalins from degradation, this compound can mitigate key aspects of opioid withdrawal. This positions enkephalinase B as a valid therapeutic target. However, the lack of comprehensive quantitative data on its potency, pharmacokinetics, and broader efficacy necessitates a renewed and systematic investigation. This whitepaper provides a conceptual framework and a call to action for the scientific community to further explore the potential of this compound and the broader class of enkephalinase B inhibitors in addressing unmet needs in pain management and addiction medicine.
References
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Administration of Phelorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the intracerebroventricular (ICV) administration of Phelorphan, a potent inhibitor of enkephalin-degrading enzymes.[1] The procedure detailed herein is designed for rodent models and is applicable for studies investigating the central effects of enkephalin modulation on various physiological and pathological processes, including pain perception, addiction, and mood disorders. This protocol encompasses all necessary steps from the preparation of the this compound solution and surgical implantation of the cannula to post-operative care and the specifics of the ICV injection.
Introduction
Enkephalins are endogenous opioid peptides that play a crucial role in nociception and various neurophysiological processes.[2][3] Their signaling is terminated by enzymatic degradation, primarily by enkephalinases. This compound acts as an inhibitor of these enzymes, thereby prolonging the action of endogenous enkephalins.[1] Intracerebroventricular administration is a critical technique that bypasses the blood-brain barrier, allowing for the direct delivery of therapeutic agents to the central nervous system.[4] This method ensures high concentrations of the drug in the cerebrospinal fluid (CSF) and brain parenchyma, which is essential for compounds that have poor systemic bioavailability or blood-brain barrier penetration.
Key Materials and Equipment
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF)
-
Stereotaxic apparatus for rodents
-
Anesthesia machine with isoflurane
-
Surgical drill
-
Guide cannula and dummy cannula (26-gauge)
-
Internal cannula (33-gauge)
-
Infusion pump
-
Hamilton syringe (10 µL)
-
Polyethylene tubing
-
Dental cement
-
Suturing material
-
Analgesics (e.g., Buprenorphine)
-
Antibiotics (e.g., Penicillin)
-
Heating pad
-
Standard surgical tools (scalpel, forceps, etc.)
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Preparation (Artificial Cerebrospinal Fluid - aCSF): A sterile aCSF solution should be prepared. A common formulation is provided in the table below. It is recommended to prepare stock solutions of the individual components and mix them fresh on the day of the experiment to ensure stability and prevent precipitation. The final solution should be filtered through a 0.22 µm syringe filter.
| Component | Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
| CaCl₂ | 2.4 |
| MgCl₂ | 1.3 |
-
This compound Solution: Based on previous studies, a dose of 158 nmol of this compound in a 2 µL volume has been shown to be effective in rats.
-
To prepare the solution, calculate the required mass of this compound to achieve the target concentration.
-
Dissolve the this compound in the prepared sterile aCSF.
-
Vortex briefly to ensure complete dissolution.
-
Solubility Note: The exact solubility of this compound in aCSF is not widely reported. It is crucial to visually inspect the solution for any precipitation. If solubility is an issue, the addition of a small amount of a biocompatible solvent like DMSO (dimethyl sulfoxide) may be necessary. However, the concentration of DMSO should be kept to a minimum (ideally below 1%) as it can have its own pharmacological effects. A vehicle control group with the same concentration of any co-solvent must be included in the experimental design.
-
Stereotaxic Surgery for Cannula Implantation
-
Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance). Place the animal in the stereotaxic apparatus and ensure the head is level.
-
Surgical Site Preparation: Shave the fur from the scalp and clean the area with an antiseptic solution. Apply a local anesthetic to the scalp.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the bregma and lambda landmarks.
-
Drilling: Using a stereotaxic atlas for the specific rat strain, determine the coordinates for the lateral ventricle. For adult rats, typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): -0.8 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -3.5 mm from the skull surface
-
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchoring screws.
-
Closure: Suture the scalp incision around the implant. Insert a dummy cannula into the guide cannula to prevent blockage.
-
Post-Operative Care:
-
Administer a subcutaneous injection of an analgesic (e.g., buprenorphine, 0.05 mg/kg) and an antibiotic.
-
Place the animal in a clean cage on a heating pad until it recovers from anesthesia.
-
Monitor the animal daily for signs of pain, infection, or distress. Provide soft food and easy access to water.
-
Allow the animal to recover for at least 5-7 days before the ICV injection.
-
Intracerebroventricular (ICV) Injection Procedure
-
Habituation: Gently handle the animals for a few days prior to the injection to minimize stress.
-
Preparation: On the day of the experiment, bring the animal to the procedure room and allow it to acclimatize.
-
Injection Setup: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles. Connect the syringe to the internal cannula via polyethylene tubing.
-
Injection: Gently restrain the animal and remove the dummy cannula. Insert the internal cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.
-
Infusion: Infuse the this compound solution at a slow and steady rate (e.g., 0.5 µL/min) using the infusion pump.
-
Post-Infusion: Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Final Steps: Gently remove the internal cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any immediate adverse reactions.
Data Presentation
The following table summarizes the key quantitative data for the ICV administration of this compound as described in the protocol.
| Parameter | Value | Reference |
| Drug | This compound | |
| Animal Model | Rat | |
| Dosage | 158 nmol | |
| Injection Volume | 2 µL | |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) (Assumed) | |
| Infusion Rate | 0.5 µL/min (Recommended) | |
| Stereotaxic Coordinates (from Bregma) | AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of enkephalins modulated by this compound and the experimental workflow for the ICV administration protocol.
Caption: Signaling pathway of enkephalin and the inhibitory action of this compound.
Caption: Experimental workflow for intracerebroventricular administration of this compound.
References
- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
- 4. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies of Phelorphan in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phelorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), bradykinin, and substance P. By inhibiting NEP, this compound is expected to potentiate and prolong the physiological effects of these peptides. This application note provides a comprehensive overview of the experimental design for in vivo studies of this compound in rats, with a focus on its potential analgesic and physiological effects.
The primary mechanism of action of this compound involves the inhibition of the enzymatic degradation of enkephalins, which are endogenous opioid peptides with potent analgesic properties.[1] Increased levels of enkephalins in the synaptic cleft are expected to enhance the activation of opioid receptors, leading to pain relief. Furthermore, by preventing the breakdown of ANP, bradykinin, and substance P, this compound may also modulate cardiovascular and inflammatory processes.
Signaling Pathways Modulated by this compound
The inhibition of neutral endopeptidase by this compound leads to an accumulation of its substrates, thereby amplifying their downstream signaling pathways.
Enkephalin Signaling Pathway
Caption: this compound inhibits NEP, increasing enkephalin levels and enhancing opioid receptor signaling, leading to analgesia.
Atrial Natriuretic Peptide (ANP) Signaling Pathway
Caption: this compound potentiates ANP signaling, promoting vasodilation and natriuresis.
Bradykinin and Substance P Signaling Pathways
Caption: this compound enhances bradykinin and substance P signaling by preventing their degradation.
Experimental Protocols
The following protocols are designed to assess the analgesic and physiological effects of this compound in rats. It is crucial to include appropriate control groups (vehicle-treated and positive control) in each experiment.
Experimental Workflow for Analgesic Testing
Caption: General workflow for in vivo analgesic studies of this compound in rats.
Hot Plate Test
The hot plate test is a model of thermal nociception that is sensitive to centrally acting analgesics.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place the rat on the hot plate and immediately start a timer.
-
Observe the rat for nociceptive responses, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is recommended. If the rat does not respond within the cut-off time, remove it from the plate and assign the cut-off time as the latency.
-
-
Experimental Design:
-
Establish a baseline latency for each rat before drug administration.
-
Administer this compound (various doses, e.g., via intraperitoneal or oral route), vehicle, or a positive control (e.g., morphine).
-
Test the rats on the hot plate at various time points after administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
Tail Flick Test
The tail flick test is another model of thermal nociception, primarily assessing spinal reflexes.
Methodology:
-
Apparatus: A tail flick apparatus that applies a focused beam of radiant heat to the rat's tail.
-
Procedure:
-
Gently restrain the rat, allowing its tail to be positioned over the heat source.
-
Apply the heat stimulus to the ventral surface of the tail, approximately 3-4 cm from the tip.
-
The apparatus should automatically record the time taken for the rat to flick its tail away from the heat source.
-
A cut-off time of 10-12 seconds is typically used to prevent tissue damage.
-
-
Experimental Design:
-
Measure the baseline tail flick latency for each rat.
-
Administer this compound, vehicle, or a positive control.
-
Measure the tail flick latency at predetermined intervals post-administration.
-
Formalin Test
The formalin test is a model of tonic, inflammatory pain and is sensitive to a broader range of analgesics.
Methodology:
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Habituate the rats to the observation chamber.
-
Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time the rat spends licking, biting, or flinching the injected paw.
-
The response is typically biphasic:
-
Phase 1 (acute phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
-
Phase 2 (inflammatory phase): 15-60 minutes post-injection, involving central sensitization and inflammation.
-
-
-
Experimental Design:
-
Administer this compound, vehicle, or a positive control prior to the formalin injection (e.g., 30 minutes before).
-
Score the nociceptive behaviors during both Phase 1 and Phase 2.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Hot Plate Latency in Rats
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) | 120 min Post-Dose (s) |
| Vehicle | - | 8 | Data | Data | Data | Data | Data |
| This compound | X | 8 | Data | Data | Data | Data | Data |
| This compound | Y | 8 | Data | Data | Data | Data | Data |
| This compound | Z | 8 | Data | Data | Data | Data | Data |
| Morphine | 5 | 8 | Data | Data | Data | Data | Data |
Data to be filled with experimental results (Mean ± SEM).
Table 2: Effect of this compound on Tail Flick Latency in Rats
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) | 120 min Post-Dose (s) |
| Vehicle | - | 8 | Data | Data | Data | Data | Data |
| This compound | X | 8 | Data | Data | Data | Data | Data |
| This compound | Y | 8 | Data | Data | Data | Data | Data |
| This compound | Z | 8 | Data | Data | Data | Data | Data |
| Morphine | 5 | 8 | Data | Data | Data | Data | Data |
Data to be filled with experimental results (Mean ± SEM).
Table 3: Effect of this compound on Nociceptive Behavior in the Formalin Test in Rats
| Treatment Group | Dose (mg/kg) | N | Phase 1 (0-5 min) Licking Time (s) | Phase 2 (15-60 min) Licking Time (s) |
| Vehicle | - | 8 | Data | Data |
| This compound | X | 8 | Data | Data |
| This compound | Y | 8 | Data | Data |
| This compound | Z | 8 | Data | Data |
| Morphine | 5 | 8 | Data | Data |
Data to be filled with experimental results (Mean ± SEM).
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
To establish a comprehensive profile of this compound, it is essential to conduct PK/PD studies in rats.
Pharmacokinetics:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology:
-
Administer this compound via different routes (e.g., intravenous, intraperitoneal, oral).
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
-
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Intravenous | Data | Data | Data | Data | Data | 100 |
| Intraperitoneal | Data | Data | Data | Data | Data | Data |
| Oral | Data | Data | Data | Data | Data | Data |
Data to be filled with experimental results.
Pharmacodynamics:
-
Objective: To correlate the plasma concentration of this compound with its analgesic effect.
-
Methodology:
-
Conduct a time-course study measuring both plasma concentrations and analgesic responses (e.g., using the hot plate test) in the same animals.
-
Model the relationship between drug concentration and effect.
-
Conclusion
The provided protocols and experimental designs offer a robust framework for the in vivo evaluation of this compound in rats. A thorough investigation encompassing multiple nociceptive models and PK/PD analysis will provide a comprehensive understanding of its potential as an analgesic agent. The inclusion of diagrams and structured data tables will facilitate clear communication and interpretation of the findings for researchers and drug development professionals.
References
Assaying Dipeptidyl Peptidase 3 (DPP3) Activity with Phelorphan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathways Involving DPP3
DPP3 is involved in key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and the Renin-Angiotensin System (RAS).
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. DPP3 can interact with Keap1, potentially modulating this protective pathway.
Renin-Angiotensin System (RAS)
The RAS is a critical regulator of blood pressure and fluid balance. DPP3 contributes to this system by degrading angiotensin peptides, including Angiotensin II, a potent vasoconstrictor. By cleaving Angiotensin II, DPP3 can influence blood pressure and renal function.
Quantitative Data
The following tables summarize key quantitative data for DPP3 activity and inhibition. This data is essential for designing and interpreting DPP3 assays.
Table 1: Kinetic Parameters of Human DPP3 with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/µg) | Reference |
| Angiotensin-(1-7) | 12 | 5.5 | |
| Angiotensin-(3-7) | 3 | 17.9 | |
| Arg-Arg-β-naphthylamide | 100 | Not Reported |
Table 2: Inhibitory Constants (IC50/Ki) of Various Inhibitors for Human DPP3
| Inhibitor | IC50 / Ki (µM) | Type of Inhibition | Reference |
| IVYPW | 0.100 (Ki) | Non-competitive | |
| WVYPW | 0.126 (Ki) | Non-competitive | |
| Fluostatin A | 1.44 (IC50) | Not Reported | |
| Fluostatin B | 74.0 (IC50) | Not Reported | |
| JMV-390 | Potent Inhibitor (nM range) | Metallopeptidase Inhibitor |
Note: Specific IC50 or Ki values for Phelorphan against DPP3 are not currently available in the cited literature. The values for IVYPW are provided as a representative example of a potent peptide-based inhibitor.
Experimental Protocols
Principle of the Assay
The activity of DPP3 is determined using a fluorogenic substrate, typically a dipeptide linked to a fluorescent reporter molecule such as 7-amino-4-methylcoumarin (AMC) or β-naphthylamide (βNA). Upon cleavage by DPP3, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme activity. The assay can be adapted to screen for inhibitors by measuring the reduction in fluorescence in the presence of a test compound.
Experimental Workflow for DPP3 Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potential of a compound like this compound against DPP3.
Detailed Protocol for Fluorometric DPP3 Activity Assay and Inhibition Screening
This protocol is adapted from commercially available DPP3 assay kits and published methods.
Materials:
-
Purified recombinant human DPP3 enzyme
-
DPP3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Fluorogenic Substrate (e.g., Arg-Arg-β-naphthylamide)
-
Test Inhibitor (e.g., this compound or a reference inhibitor like IVYPW)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute to the final working concentration in Assay Buffer immediately before use. The final substrate concentration should be at or near the Km value for sensitive inhibitor screening.
-
Dilute the DPP3 enzyme to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of this compound (or other inhibitor) in a suitable solvent. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in this order:
-
Assay Buffer
-
Test inhibitor (or vehicle control)
-
DPP3 enzyme
-
-
Include control wells:
-
Negative Control (No Enzyme): Assay Buffer and Substrate only.
-
Positive Control (No Inhibitor): Assay Buffer, DPP3 Enzyme, and Substrate.
-
-
The final reaction volume is typically 100-200 µL.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for β-naphthylamide, Ex/Em ≈ 335/410 nm).
-
Readings can be taken in kinetic mode (multiple readings over time) or as a single endpoint reading after a fixed incubation period (e.g., 30-60 minutes). A kinetic read is recommended to ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no enzyme) from all other readings.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor) using the following formula: % Inhibition = [1 - (FluorescenceInhibitor / FluorescenceNo Inhibitor)] x 100
-
To determine the IC50 value, plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
This document provides a comprehensive framework for assaying the activity of DPP3 and characterizing its inhibitors, with a focus on this compound. While specific quantitative data for this compound's interaction with DPP3 remains to be elucidated, the provided protocols and data for other substrates and inhibitors offer a robust starting point for researchers. The involvement of DPP3 in critical signaling pathways underscores the importance of developing and characterizing specific inhibitors for potential therapeutic applications. The methodologies described herein are fundamental for advancing our understanding of DPP3 biology and for the discovery of novel therapeutic agents targeting this enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
- 5. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Phelorphan in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phelorphan is a potent and comprehensive inhibitor of the key enzymes responsible for the degradation of endogenous enkephalins. Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation, reward pathways, and emotional regulation. By preventing the breakdown of enkephalins, this compound effectively elevates their synaptic levels, leading to an amplification of their natural analgesic and neuromodulatory effects. This mechanism of action makes this compound a valuable research tool for investigating the physiological roles of the endogenous opioid system and for the preclinical assessment of novel therapeutic strategies for pain management and addiction.
This compound distinguishes itself by inhibiting a broad spectrum of enkephalin-degrading enzymes, including enkephalinase A (neprilysin), enkephalinase B (dipeptidyl aminopeptidase), and aminopeptidase. This complete inhibition ensures a robust and sustained potentiation of enkephalinergic signaling. These application notes provide detailed protocols for utilizing this compound in fundamental neuroscience research, specifically for assessing its analgesic properties and its influence on the dopaminergic system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the primary enzymes responsible for enkephalin degradation.
| Enzyme | This compound IC50 (µM) |
| Enkephalinase A (Neprilysin) | 0.02[1] |
| Enkephalinase B | 0.35[1] |
| Aminopeptidase | 13[1] |
Table 2: Effect of this compound on Morphine Withdrawal Symptoms in Rats
This table describes the qualitative effects of intracerebroventricular (i.c.v.) administration of this compound on naloxone-precipitated withdrawal symptoms in morphine-dependent rats.
| Withdrawal Symptom | Effect of this compound (158 nmol, i.c.v.) |
| Writhing | Decreased[2] |
| Digging | Decreased[2] |
| Head Hiding | Decreased |
| Chewing | Decreased |
| Diarrhea | Decreased |
| Straub Tail | Decreased |
| Stretching | Decreased |
| Paw Tremor | Increased |
| Head Shakes | Increased |
| Scratching | Increased |
| Erection and Ejaculation | Increased |
| Penile Licking | Potentiated |
| Wet Dog Shakes | Unaltered |
| Grooming | Unaltered |
| Rearing | Unaltered |
| Teeth Chattering | Unaltered |
Table 3: Hypothetical Analgesic Efficacy of this compound in the Rat Tail-Flick Test
The following data are hypothetical and for illustrative purposes, based on the known potency of this compound and typical results for dual enkephalinase inhibitors. Actual experimental results may vary.
| Treatment Group (i.p. administration) | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 2.5 ± 0.3 | 0 |
| This compound | 1 | 3.5 ± 0.4 | 13.3 |
| This compound | 5 | 5.8 ± 0.6 | 44.0 |
| This compound | 10 | 7.9 ± 0.8 | 72.0 |
| Morphine (Positive Control) | 5 | 8.5 ± 0.7 | 80.0 |
Table 4: Hypothetical Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens
The following data are hypothetical and for illustrative purposes, based on the known mechanism of enkephalinase inhibitors and their indirect effects on the dopamine system. Actual experimental results may vary.
| Treatment Group (i.p. administration) | Dose (mg/kg) | Peak Increase in Dopamine (% of Baseline) |
| Vehicle (Saline) | - | 105 ± 8 |
| This compound | 5 | 150 ± 15 |
| This compound | 10 | 210 ± 20 |
| Amphetamine (Positive Control) | 2 | 450 ± 35 |
Signaling Pathways and Experimental Workflows
References
- 1. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect-acting strategy of opioid action instead of direct receptor activation: dual-acting enkephalinase inhibitors (DENKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Phelorphan's Enzymatic Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phelorphan is recognized as an inhibitor of enkephalin-degrading enzymes, playing a crucial role in modulating the endogenous opioid system. Enkephalins, which are endogenous pentapeptides, are pivotal in nociception, mood regulation, and autonomic function. Their rapid degradation by peptidases limits their physiological effects. This compound, by inhibiting these enzymes, prolongs the action of enkephalins, making it a compound of significant interest for therapeutic applications, including pain management.
This document provides detailed application notes and experimental protocols for measuring the enzymatic inhibition of this compound, with a primary focus on its interaction with Dipeptidyl Peptidase III (DPP-III), also known as enkephalinase B. Additionally, methods to assess its activity against other key enkephalin-degrading enzymes, Neprilysin (NEP) and Aminopeptidase N (APN), are discussed to determine its selectivity profile.
Enkephalin Degradation Pathway
Enkephalins are primarily degraded by a concert of metallopeptidases. Understanding the roles of these enzymes is critical for characterizing the mechanism of action of inhibitors like this compound. The primary enzymes involved are:
-
Dipeptidyl Peptidase III (DPP-III; EC 3.4.14.4): Cleaves the Gly-Gly bond in enkephalins. This compound has been identified as a blocker of this enzyme[1].
-
Neprilysin (NEP; EC 3.4.24.11): Also known as neutral endopeptidase or enkephalinase A, it cleaves the Gly-Phe bond.
-
Aminopeptidase N (APN; EC 3.4.11.2): Removes the N-terminal tyrosine residue.
The concerted action of these enzymes rapidly inactivates enkephalins, terminating their analgesic and other physiological effects[2][3][4]. Inhibition of one or more of these enzymes can potentiate endogenous enkephalin signaling.
Figure 1: Enkephalin Degradation Pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Potency of this compound
| Enzyme Target | Substrate | This compound IC50 (nM) | This compound Ki (nM) | Inhibition Type |
| Dipeptidyl Peptidase III (DPP-III) | Arg-Arg-AMC | Data to be determined | Data to be determined | Data to be determined |
| Neprilysin (NEP) | Mca-RPPGFSAFK(Dnp)-OH | Data to be determined | Data to be determined | Data to be determined |
| Aminopeptidase N (APN) | Leucine-p-nitroanilide | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound's IC50 for Dipeptidyl Peptidase III (DPP-III) Inhibition
This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-III. The assay is based on the cleavage of a fluorogenic substrate, Arg-Arg-7-amino-4-methylcoumarin (Arg-Arg-AMC), by DPP-III, which releases the fluorescent AMC molecule.
Materials and Reagents:
-
Recombinant human Dipeptidyl Peptidase III (DPP-III)
-
This compound
-
Fluorogenic DPP-III substrate: Arg-Arg-AMC
-
DPP-III Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm
Experimental Workflow:
Figure 2: Workflow for IC50 determination of this compound against DPP-III.
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute each DMSO concentration into DPP-III Assay Buffer to the desired final assay concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Set up the Assay Plate:
-
Add 50 µL of DPP-III Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the diluted DPP-III enzyme solution to the "control" (no inhibitor) and "inhibitor" wells.
-
Add 25 µL of the corresponding this compound dilution to the "inhibitor" wells.
-
Add 25 µL of DPP-III Assay Buffer (with the same final DMSO concentration as the inhibitor wells) to the "blank" and "control" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Enzymatic Reaction:
-
Add 25 µL of the Arg-Arg-AMC substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode, recording data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of the Inhibitory Constant (Ki)
The inhibitory constant (Ki) is a more absolute measure of inhibitor potency than the IC50, as it is independent of the substrate concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known[3].
Cheng-Prusoff Equation (for competitive inhibition):
Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki: Inhibitory constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Substrate concentration used in the IC50 assay
-
Km: Michaelis-Menten constant of the substrate
Part A: Determination of the Michaelis-Menten Constant (Km) for Arg-Arg-AMC
This protocol determines the Km of DPP-III for the fluorogenic substrate Arg-Arg-AMC.
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the Arg-Arg-AMC substrate in DPP-III Assay Buffer, ranging from concentrations well below to well above the expected Km.
-
Set up the Assay Plate:
-
Add DPP-III enzyme to all wells except the blanks.
-
Add varying concentrations of the Arg-Arg-AMC substrate to the wells.
-
-
Measure Reaction Velocity: Follow steps 3 and 4 of Protocol 1 to measure the initial reaction velocity (V) for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values.
-
Part B: Calculation of Ki
-
Determine IC50: Perform the IC50 determination for this compound as described in Protocol 1, using a fixed concentration of Arg-Arg-AMC that is at or below the determined Km.
-
Calculate Ki: Use the experimentally determined IC50 and Km values, along with the substrate concentration [S] used in the IC50 assay, to calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: Assessing the Selectivity of this compound
To determine if this compound is a selective inhibitor of DPP-III, its inhibitory activity against other key enkephalin-degrading enzymes, Neprilysin (NEP) and Aminopeptidase N (APN), should be assessed. This can be achieved by performing IC50 determination assays for each of these enzymes.
A. Neprilysin (NEP) Inhibition Assay:
-
Enzyme: Recombinant human Neprilysin (NEP)
-
Substrate: A suitable fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Procedure: Follow the general principles outlined in Protocol 1, adapting the enzyme, substrate, and buffer conditions for an optimal NEP assay.
B. Aminopeptidase N (APN) Inhibition Assay:
-
Enzyme: Recombinant human Aminopeptidase N (APN)
-
Substrate: A chromogenic or fluorogenic APN substrate (e.g., Leucine-p-nitroanilide or Leucine-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: Follow the general principles outlined in Protocol 1. If using a chromogenic substrate, measure absorbance instead of fluorescence.
By comparing the IC50 or Ki values of this compound for DPP-III, NEP, and APN, its selectivity profile can be established. A significantly lower IC50/Ki for DPP-III would indicate that it is a selective inhibitor.
Concluding Remarks
The protocols detailed in this document provide a comprehensive framework for the in vitro characterization of this compound's enzymatic inhibition. Accurate determination of IC50 and Ki values for its primary target, DPP-III, as well as for other enkephalin-degrading enzymes, is essential for understanding its mechanism of action, potency, and selectivity. This information is critical for researchers and professionals in the field of drug development to advance the therapeutic potential of enkephalinase inhibitors.
References
- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to dissolve and prepare Phelorphan for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phelorphan
This compound, with the IUPAC name (2S)-2-[[2-(mercaptoacetyl)amino]-3-phenylpropanamido]-3-phenylpropanoic acid, is a dipeptide-based inhibitor of enkephalin-degrading enzymes. It effectively inhibits multiple enzymes responsible for the breakdown of endogenous enkephalins, including enkephalinase A (neprilysin), enkephalinase B, and aminopeptidase N. By preventing the degradation of enkephalins, this compound elevates their levels in the synaptic cleft, leading to prolonged activation of opioid receptors and subsequent analgesic and other physiological effects. Its dual-inhibitor nature makes it a compound of interest for research in pain management and other neurological conditions.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-[[2-(mercaptoacetyl)amino]-3-phenylpropanamido]-3-phenylpropanoic acid | IUPAC Naming Convention |
| Molecular Formula | C20H22N2O4S | Deduced from Structure |
| Molecular Weight | 390.47 g/mol | Calculated from Formula |
| SMILES | c1ccc(cc1)C--INVALID-LINK--C(=O)O">C@@HNC(=O)CS | IUPHAR/BPS Guide to PHARMACOLOGY |
| Structure | Dipeptide containing two phenylalanine residues, a mercaptoacetyl group, a C-terminal carboxylic acid, and an N-terminal secondary amine. | Chemical Analysis |
| Predicted Charge at Physiological pH (~7.4) | Negative | Based on pKa estimation of functional groups (Carboxylic acid ~2-3, Thiol ~8-10, secondary Amine ~9-10). The carboxylic acid is deprotonated, while the amine is protonated, resulting in a net negative charge. |
| Predicted Solubility | Low in neutral aqueous solutions; higher in basic aqueous solutions and polar aprotic solvents like DMSO. | Based on hydrophobic nature of phenylalanine residues and general peptide solubility rules. |
Dissolution and Preparation of this compound Solutions
The dipeptidic nature of this compound, with its two hydrophobic phenylalanine residues, suggests that it may have limited solubility in neutral aqueous buffers. The following protocols provide a step-by-step guide for dissolving and preparing this compound for experimental use.
General Guidelines for Handling this compound
-
Storage: Store lyophilized this compound at -20°C or -80°C, protected from moisture.
-
Weighing: To ensure accuracy, bring the vial to room temperature in a desiccator before opening to prevent condensation.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound powder and solutions.
Protocol for Preparing a Stock Solution in an Aqueous Basic Buffer
Due to the predicted net negative charge of this compound at neutral and basic pH, initial attempts at dissolution should be made in a slightly basic aqueous buffer.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
10% Ammonium bicarbonate (NH4HCO3) solution or a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of lyophilized this compound into a sterile microcentrifuge tube.
-
Add a small volume of sterile water to the tube.
-
Gently vortex the tube to try and dissolve the peptide.
-
If the peptide does not fully dissolve, add the 10% ammonium bicarbonate solution or dilute NaOH dropwise while vortexing until the peptide is completely dissolved.
-
Once dissolved, the pH of the solution can be carefully adjusted with dilute HCl if a more neutral pH is required for the experiment, though be aware that this may cause precipitation.
-
The final volume can be adjusted with sterile water or the desired buffer to achieve the target stock solution concentration.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in cell culture experiments.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing a Stock Solution in DMSO
For many in vitro assays, and if aqueous solubility is poor, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical microcentrifuge tubes with screw caps
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of lyophilized this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Tightly cap the tube and vortex thoroughly until the peptide is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the DMSO stock solution into smaller volumes in tightly sealed tubes to prevent moisture absorption.
-
Store the aliquots at -80°C.
Note on Diluting DMSO Stocks: When preparing working solutions for aqueous-based experiments (e.g., cell culture, enzyme assays), the DMSO stock should be added to the aqueous buffer and mixed immediately. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5% (v/v), and ideally consistent across all experimental conditions, including vehicle controls.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against enkephalin-degrading enzymes.
Table 2: IC50 Values for this compound
| Enzyme | IC50 (µM) |
| Enkephalinase A (Neprilysin) | 0.02 |
| Enkephalinase B | 0.35 |
| Aminopeptidase N | 13 |
Materials:
-
Recombinant human Neprilysin (or other target enkephalinase)
-
Fluorogenic substrate for the enzyme (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO or appropriate aqueous buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant enzyme to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare the fluorogenic substrate at 2x the final desired concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 25 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro enzyme inhibition assay of this compound.
In Vivo Administration Protocol (General Guidance)
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or a solution containing a solubilizing agent like Tween 80)
-
Sterile syringes and needles appropriate for the chosen route of administration
-
Animal model (e.g., mice or rats)
Procedure:
-
Preparation of Dosing Solution:
-
Based on preliminary solubility tests, prepare a dosing solution of this compound in a suitable vehicle. If using DMSO, ensure the final concentration is well-tolerated by the animals (typically ≤ 5-10% for intraperitoneal or intravenous injection). The use of a co-solvent system (e.g., DMSO, Cremophor EL, and saline) may be necessary to achieve the desired concentration and maintain solubility.
-
The solution should be clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution, but the solution should be cooled to room temperature before administration.
-
-
Dose Determination:
-
Review literature for similar dipeptidic enkephalinase inhibitors to establish a starting dose range. Doses can vary widely depending on the compound's potency, bioavailability, and the specific animal model. A pilot dose-response study is highly recommended.
-
-
Administration:
-
Choose an appropriate route of administration based on the experimental design and the pharmacokinetic properties of the compound. Common routes include:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
-
Intravenous (i.v.) injection: Provides immediate systemic circulation.
-
Oral gavage (p.o.): To assess oral bioavailability and effects.
-
Intracerebroventricular (i.c.v.) injection: For direct administration to the central nervous system, bypassing the blood-brain barrier.
-
-
Administer the calculated volume of the dosing solution to the animal. A vehicle-only control group should always be included.
-
-
Monitoring and Endpoint Measurement:
-
Monitor the animals for any adverse effects.
-
At the predetermined time points post-administration, perform the relevant behavioral or physiological measurements (e.g., nociceptive tests, tissue collection for biochemical analysis).
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymes that degrade enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, which then bind to and activate opioid receptors (primarily δ and µ). The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that results in the modulation of neuronal activity and physiological responses such as analgesia.
Caption: this compound's mechanism of action and signaling pathway.
Application Notes and Protocols for Investigating Phelorphan's Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical investigation of Phelorphan, an inhibitor of enkephalin-degrading enzymes. The protocols detailed below are designed to assess the pharmacological effects of this compound in the contexts of opioid withdrawal, pain, and pathologies associated with its target enzymes: Neprilysin (NEP), Aminopeptidase N (APN), and Dipeptidyl Peptidase 3 (DPP3).
Introduction to this compound
This compound is a blocker of several enzymes involved in the breakdown of enkephalins, including dipeptidylaminopeptidase (enkephalinase B)[1]. By inhibiting these enzymes, this compound increases the levels of endogenous enkephalins, which are opioid peptides with roles in pain modulation and other physiological processes. This mechanism of action suggests potential therapeutic applications for this compound in pain management and opioid withdrawal.
Signaling Pathway of Enkephalin Degradation and this compound Inhibition
The following diagram illustrates the primary enzymes involved in the degradation of enkephalins and the inhibitory action of this compound.
Animal Models for this compound Investigation
The following sections detail animal models relevant to the study of this compound's effects, categorized by therapeutic area.
Opioid Withdrawal Model
Rationale: Given the role of endogenous opioids in modulating withdrawal symptoms, this model is crucial for evaluating this compound's potential to alleviate opioid dependence.
Experimental Workflow:
Quantitative Data:
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | Chronic morphine-dependent rats | 158 nmol/2 µL | Intracerebroventricular (i.c.v.) | Decreased some naloxone-precipitated withdrawal symptoms (e.g., writhing, digging, chewing)[1][2]. |
Experimental Protocol: Naloxone-Precipitated Morphine Withdrawal in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Morphine Dependence:
-
This compound Administration:
-
On the day of the experiment, administer this compound (158 nmol in 2 µL of artificial cerebrospinal fluid) via intracerebroventricular (i.c.v.) injection to anesthetized rats.
-
-
Precipitation of Withdrawal:
-
30 minutes after this compound administration, inject naloxone hydrochloride (1 mg/kg, s.c.) to precipitate withdrawal symptoms.
-
-
Behavioral Observation:
-
Immediately after naloxone injection, place the rat in a transparent observation cage.
-
Observe and score the frequency and/or duration of withdrawal signs for 30-60 minutes. Key behaviors to score include: writhing, digging, head hiding, chewing, diarrhea, Straub tail, penile licking, wet dog shakes, grooming, rearing, paw tremor, head shakes, scratching, stretching, and teeth chattering.
-
Nociceptive Pain Models
Rationale: As an enkephalinase inhibitor, this compound is expected to exhibit analgesic properties. The following models are standard for assessing antinociceptive effects.
Experimental Workflow for Thermal Pain Models:
Experimental Protocols:
-
Hot Plate Test:
-
Place the animal (mouse or rat) on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to a nociceptive response, such as paw licking, jumping, or shaking.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound and re-test at various time points post-administration.
-
-
Tail Flick Test:
-
Focus a beam of radiant heat onto the animal's tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time is necessary to avoid tissue damage.
-
Administer this compound and assess the change in tail-flick latency over time.
-
-
Formalin Test:
-
Inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the animal's hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
The test has two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
Administer this compound prior to the formalin injection and evaluate its effect on both phases of the nociceptive response.
-
Models Related to this compound's Target Enzymes
Rationale: NEP is involved in the degradation of natriuretic peptides, which play a role in cardiovascular homeostasis. Inhibitors of NEP are used in the treatment of heart failure.
Quantitative Data for NEP Inhibitors:
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Sacubitril/Valsartan | Doxorubicin-induced cardiotoxicity in rats | 60-68 mg/kg/day | Oral gavage | Reduced cardiac dysfunction and apoptosis. |
| Sacubitril/Valsartan | Post-myocardial infarction in rats | 68 mg/kg/day | Oral gavage | Improved cardiac structure and function. |
| Sacubitril/Valsartan | Aortic valve insufficiency-induced heart failure in rats | 68 mg/kg/day | Oral gavage | Increased total arterial compliance and ejection fraction. |
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Cardiotoxicity:
-
Administer doxorubicin (cumulative dose of 15 mg/kg) via intraperitoneal (i.p.) injections over a period of 3 weeks.
-
-
Treatment:
-
Administer Sacubitril/Valsartan (e.g., 60-68 mg/kg/day) or this compound by oral gavage daily, starting from the day of the first doxorubicin injection and continuing for the duration of the study (e.g., 6 weeks).
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Histological and Biomarker Analysis:
-
At the end of the study, collect heart tissue for histological analysis (e.g., fibrosis staining) and measure cardiac biomarkers (e.g., troponin I, NT-proBNP) from serum samples.
-
Rationale: APN (also known as CD13) is expressed on the surface of endothelial cells and is involved in angiogenesis. APN inhibitors have been investigated for their anti-angiogenic and anti-cancer properties.
Quantitative Data for APN Inhibitors:
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Bestatin | Laser-induced choroidal neovascularization in mice | Not specified | Intravitreal | Inhibited retinal vascular permeability and leukostasis. |
| Bestatin | B16-BL6 melanoma-induced angiogenesis in mice | 100-200 mg/kg/day | Oral | Significantly inhibited angiogenesis. |
Experimental Protocol: Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Animals: C57BL/6J mice.
-
Induction of CNV:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser to rupture Bruch's membrane at several locations in the retina, avoiding the optic nerve. The formation of a bubble confirms a successful rupture.
-
-
Treatment:
-
Administer the APN inhibitor (e.g., Bestatin) or this compound systemically (e.g., intraperitoneally or orally) or locally (e.g., intravitreally) for a specified period (e.g., 7-14 days).
-
-
Quantification of Neovascularization:
-
At the end of the treatment period, perfuse the animals with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran).
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Visualize the neovascular lesions using fluorescence microscopy and quantify the area of neovascularization.
-
Rationale: Circulating DPP3 has been implicated in the pathophysiology of sepsis and septic shock. Inhibition of DPP3 may represent a novel therapeutic strategy.
Quantitative Data for DPP3 Inhibitors:
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Procizumab | Cecal ligation and puncture (CLP)-induced sepsis in rats | 1.5 mg bolus followed by 0.84 mg infusion over 120 min | Intravenous | Restored cardiac function and reduced oxidative stress. |
| Procizumab | Peritonitis-induced septic shock in pigs | Not specified | Not specified | Reduced catecholamine and fluid requirements, and decreased myocardial injury. |
Experimental Protocol: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
-
Animals: Male Wistar rats (350-450 g).
-
CLP Surgery:
-
Anesthetize the rat.
-
Make a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis.
-
Return the cecum to the abdominal cavity and suture the incision.
-
-
Treatment:
-
After the onset of sepsis (e.g., 16 hours post-CLP), administer the DPP3 inhibitor (e.g., Procizumab) or this compound intravenously. A typical regimen for Procizumab involves a bolus injection followed by a continuous infusion.
-
-
Monitoring and Assessment:
-
Monitor hemodynamic parameters such as blood pressure and heart rate.
-
Perform echocardiography to assess cardiac function (e.g., left ventricular shortening fraction, cardiac output).
-
Collect blood samples to measure plasma DPP3 activity and other relevant biomarkers.
-
In Vitro Enzyme Inhibition Assays
To complement the in vivo studies, it is essential to characterize the direct inhibitory activity of this compound on its target enzymes.
Experimental Workflow for In Vitro Inhibition Assays:
Protocol Outline:
-
Neprilysin (NEP) Inhibition Assay:
-
Use a commercially available fluorometric assay kit.
-
The assay utilizes a specific NEP substrate that releases a fluorophore upon cleavage.
-
Incubate recombinant NEP with various concentrations of this compound.
-
Initiate the reaction by adding the substrate and measure the fluorescence signal over time.
-
Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).
-
-
Aminopeptidase N (APN) Inhibition Assay:
-
Use a chromogenic or fluorogenic substrate such as L-leucine-p-nitroanilide.
-
The source of the enzyme can be a cell line overexpressing APN (e.g., K562-CD13 cells) or purified recombinant enzyme.
-
Measure the change in absorbance or fluorescence in the presence of varying concentrations of this compound to determine the IC50.
-
-
Dipeptidyl Peptidase 3 (DPP3) Inhibition Assay:
-
A fluorogenic substrate such as Arg2-β-naphthylamide can be used.
-
The assay can be performed using plasma samples or purified DPP3.
-
Measure the fluorescence of the cleaved product to determine DPP3 activity and its inhibition by this compound.
-
By following these detailed application notes and protocols, researchers can effectively investigate the multifaceted pharmacological effects of this compound in relevant preclinical animal models and in vitro systems. This comprehensive approach will facilitate a thorough understanding of its therapeutic potential.
References
- 1. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational and Mathematical Modeling of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Sacubitril/Valsartan on Exercise Capacity in Patients with Heart Failure with Reduced Ejection Fraction and the Role of Percentage of Delayed Enhancement Measured by Cardiac Magnetic Resonance in Predicting Therapeutic Response: A Multicentre Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phelorphan in Neuropeptide Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phelorphan, a dual inhibitor of Neprilysin (NEP, EC 3.4.24.11) and Thimet Oligopeptidase (TOP, EC 3.4.24.15), in the study of neuropeptide degradation. By inhibiting these key metalloendopeptidases, this compound serves as a powerful tool to investigate the metabolism and physiological roles of various neuropeptides, including Substance P, bradykinin, and enkephalins.
Introduction to this compound and its Targets
This compound is a potent inhibitor of two major zinc metalloendopeptidases responsible for the breakdown of numerous bioactive peptides. Its dual-action mechanism provides a broad-spectrum shield against neuropeptide degradation, making it an invaluable tool for in vitro and in vivo studies.
-
Neprilysin (NEP) : Also known as neutral endopeptidase or enkephalinase, NEP is a membrane-bound enzyme that degrades a wide range of peptides, including enkephalins, Substance P, bradykinin, and atrial natriuretic peptide.[1][2]
-
Thimet Oligopeptidase (TOP) : Also known as endopeptidase 24.15, TOP is a cytosolic and membrane-associated enzyme involved in the metabolism of neuropeptides such as bradykinin, neurotensin, and gonadotropin-releasing hormone.[3]
By inhibiting both NEP and TOP, this compound effectively increases the half-life of their substrates, allowing researchers to study their downstream signaling effects and physiological functions more accurately.
Quantitative Data: Inhibitory Potency of Related Compounds
| Inhibitor | Target Enzyme | Neuropeptide Substrate Context | IC50 | Ki | Reference(s) |
| Thiorphan | Neprilysin (NEP) | Enkephalins, Substance P | 6.9 nM | 4.7 nM | [1][4] |
| Phosphoramidon | Neprilysin (NEP) | General NEP Substrates | 34 nM | - | |
| Kelatorphan | Neprilysin (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase 3 (DPP3) | Enkephalins | - | 1.4 nM (NEP) | |
| JA-2 | Thimet Oligopeptidase (TOP) | General TOP Substrates | - | 23 nM |
Key Applications of this compound
Stabilizing Endogenous Neuropeptides for Functional Studies
This compound can be used to prevent the degradation of endogenously released or exogenously applied neuropeptides in cell culture, tissue homogenates, and in vivo models. This allows for a more accurate assessment of their effects on receptor activation, downstream signaling, and physiological responses.
Investigating Neuropeptide Metabolism Pathways
By comparing neuropeptide degradation in the presence and absence of this compound, researchers can elucidate the relative contributions of NEP and TOP to the overall metabolism of a specific neuropeptide in a given biological system.
Potentiating the Effects of Neuropeptide-Based Therapeutics
In the context of drug development, this compound can be used to enhance the efficacy of therapeutic peptides that are susceptible to degradation by NEP and TOP, providing a proof-of-concept for co-administration strategies.
Experimental Protocols
Protocol 1: In Vitro Neuropeptide Degradation Assay Using this compound
This protocol describes a general method to assess the degradation of a neuropeptide of interest by a tissue homogenate or cell lysate and to determine the inhibitory effect of this compound.
Materials:
-
Neuropeptide of interest (e.g., Substance P, Bradykinin, Leu-enkephalin)
-
This compound
-
Tissue homogenate or cell lysate containing NEP and TOP activity
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA) in acetonitrile
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the neuropeptide in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and prepare serial dilutions to determine IC50.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine:
-
Tissue homogenate or cell lysate (protein concentration to be optimized, e.g., 10-50 µg)
-
This compound or vehicle control (DMSO)
-
Assay Buffer to a final volume of 90 µL.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the neuropeptide solution.
-
-
Time-Course Analysis:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to an equal volume of Quenching Solution.
-
-
Analysis by HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact neuropeptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact neuropeptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact neuropeptide remaining versus time for both the control and this compound-treated samples.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor at a fixed time point and plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
References
Troubleshooting & Optimization
Technical Support Center: Phelorphan Stability
Disclaimer: Phelorphan is a compound with limited publicly available stability data. This guide has been developed using data from its close structural and functional analog, Thiorphan. The information provided should serve as a strong starting point for your research, but we recommend performing stability studies specific to your formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: Based on studies of its analog Thiorphan, the primary cause of instability in aqueous solutions is oxidation. The thiol (-SH) group in the molecule is susceptible to oxidation, which can lead to the formation of disulfide dimers.[1][2] It is therefore recommended to purge the solvent with nitrogen before dissolving the compound to minimize exposure to oxygen.[1][2]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, this compound solutions should be kept at -20°C, where they can be stable for at least two months.[1] For short-term storage, refrigeration at 4°C is recommended for up to four days. Storage at room temperature should be limited to 24 hours.
Q3: What are the known degradation products of this compound's analog, Thiorphan?
A3: The main degradation products are disulfides formed through oxidation. Other potential degradation products to monitor include oxidized sulfur species like the sulfoxide and sulfone of Thiorphan, as well as desulfurized or hydrolytic fragments.
Q4: In what solvents is this compound (as Thiorphan) soluble?
A4: Thiorphan has limited aqueous solubility. It is soluble in polar organic solvents such as ethanol (approx. 50 mg/mL), DMSO (approx. 51 mg/mL), and DMF (approx. 30 mg/mL). For aqueous solutions, it can be dissolved in buffers like PBS (pH 7.2) at lower concentrations (approx. 0.5 mg/mL).
Q5: How does this compound exert its biological effect?
A5: this compound, like Thiorphan, is an inhibitor of the enzyme neprilysin (also known as enkephalinase). By inhibiting this enzyme, it prevents the breakdown of endogenous enkephalins, which are peptides that act as neurotransmitters with pain-relieving effects. This leads to an increased local concentration and prolonged activity of enkephalins at their receptors.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A:
-
Check the concentration: You may have exceeded the solubility limit of this compound in your chosen solvent. Refer to the solubility data and consider preparing a more dilute solution or using a different solvent system.
-
Verify the pH: The pH of your aqueous solution can significantly impact the solubility and stability of compounds like this compound. Ensure the pH is within a stable range, which for many compounds is slightly acidic to neutral.
-
Assess for degradation: Precipitation can occur if the compound has degraded into less soluble products. This is more likely if the solution was stored improperly (e.g., at room temperature for an extended period). Consider analyzing the sample for purity.
Q: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A:
-
Oxidative degradation: As the primary degradation pathway is oxidation, the presence of dissolved oxygen in your culture medium can lead to rapid inactivation. Preparing stock solutions in deoxygenated solvents and minimizing exposure to air can help.
-
Temperature instability: Storing stock solutions at room temperature on the benchtop for the duration of an experiment can lead to significant degradation. Keep stock solutions on ice or at 4°C when not in use, and for longer periods, store at -20°C.
-
Adsorption to labware: this compound may adsorb to certain types of plastic. Consider using low-adhesion microplates and polypropylene tubes.
Q: My HPLC analysis shows multiple peaks besides the parent this compound peak. What are these?
A:
-
Degradation products: These are likely degradation products such as the disulfide dimer, sulfoxide, or sulfone. The presence of these peaks indicates that your solution has lost some of its purity.
-
Impurities from synthesis: The starting material may have contained impurities. Always run a chromatogram of a freshly prepared solution from a new batch of solid compound to establish a baseline.
Data Presentation: Stability of Thiorphan in Aqueous Solution
The following table summarizes the stability of a 1.0 mg/mL Thiorphan solution in normal saline containing 1% human serum albumin at various temperatures. This data is derived from the study by Kuijpers et al. (1998) and serves as a valuable reference for this compound.
| Storage Temperature (°C) | Percent Remaining after 3 Days | Percent Remaining after 8 Weeks | Recommended Storage Time |
| 50 | 77% | Not Reported | Not Recommended |
| 30 | 84% | Not Reported | Not Recommended |
| 20 | 98% | ~80% | < 1 Day |
| 4 | 99% | ~90% | ≤ 4 Days |
| -20 | ~100% | ~100% (after initial thaw loss) | ≥ 2 Months |
Note: An initial oxidative degradation of about 7% was observed upon thawing the solution stored at -20°C.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a buffered aqueous solution over time at different temperatures.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Formic acid or phosphoric acid (for pH adjustment)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm)
-
Temperature-controlled incubators or water baths
-
Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase suitable for the separation of this compound and its potential degradation products. A common mobile phase for Thiorphan analysis is a mixture of phosphate buffer (e.g., 0.05 M, pH 2.6) and acetonitrile (e.g., 74:26 v/v). Filter and degas the mobile phase before use.
-
This compound Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 1.0 mg/mL. To minimize initial oxidation, it is recommended to purge the buffer with nitrogen gas for 15-20 minutes before adding the this compound.
3. Experimental Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) and inject it into the HPLC system. This will serve as the initial concentration reference.
-
Sample Incubation: Aliquot the remaining stock solution into several sealed HPLC vials to prevent evaporation. Place sets of vials into incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each temperature condition. Allow the vial to return to room temperature.
-
HPLC Analysis: Analyze the samples by HPLC. The UV detector should be set to a wavelength appropriate for this compound (e.g., 210 nm or 259 nm).
-
Data Collection: Record the peak area of the this compound peak at each time point for each temperature.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for each temperature to visualize the degradation kinetics.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits neprilysin, increasing enkephalin levels and promoting analgesia.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions over time.
References
Phelorphan Dosage Optimization for Rodent Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phelorphan in rodent studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of enzymes involved in the breakdown of endogenous enkephalins.[1] Specifically, it has been described as a blocker of dipeptidylaminopeptidase (also referred to as enkephalinase B).[1] Enkephalins are naturally occurring opioid peptides that play a key role in pain modulation and mood regulation.[2][3][4] By inhibiting their degradation, this compound increases the concentration and prolongs the action of enkephalins at their receptors, primarily the mu (µ) and delta (δ) opioid receptors. This enhancement of endogenous opioid signaling is the basis for its potential therapeutic effects, such as analgesia.
Q2: What are the recommended dosage ranges for this compound in rats?
A2: Currently, published data on this compound dosage in rodents is limited. The appropriate dose will depend on the research question, the route of administration, and the specific rodent strain. The table below summarizes the currently available data from rodent studies. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the common routes of administration for this compound in rodents?
A3: Based on available literature, this compound has been administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection. This route bypasses the blood-brain barrier and is suitable for investigating the central effects of the compound. For systemic administration, intravenous (i.v.) injection has also been documented. Other common parenteral routes for rodent studies that could be considered, depending on the formulation, include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route will significantly impact the pharmacokinetic profile of the compound.
Q4: Are there known off-target effects of this compound?
A4: There is currently no specific information available in the public domain regarding the off-target effects of this compound. As an enkephalinase inhibitor, its primary activity is expected to be the potentiation of endogenous opioid signaling. However, like any pharmacological agent, off-target effects are possible. It is good practice to include control groups and, if possible, measure the activity of related enzymes to assess the specificity of this compound in your experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability in Results | - Suboptimal Dosage: The dose may be too low to elicit a significant response or may be on a steep part of the dose-response curve, leading to high variability. - Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability to the target tissue. For centrally-mediated effects, systemic administration may be inefficient. - Compound Instability: this compound, as a peptide-like substance, may be susceptible to degradation in solution. | - Conduct a Dose-Response Study: Test a range of doses to identify the optimal concentration for your model. - Consider Alternative Administration Routes: If systemic administration is ineffective, consider direct central administration (e.g., i.c.v.) if technically feasible and appropriate for your research question. - Ensure Proper Formulation and Handling: Prepare fresh solutions of this compound for each experiment. If storing solutions, conduct stability tests to determine the optimal storage conditions (temperature, light exposure, and duration). |
| Precipitation of this compound in Solution | - Poor Solubility: The solubility of this compound in aqueous solutions may be limited. - Incorrect Solvent: The chosen vehicle may not be appropriate for dissolving this compound. | - Test Different Solvents/Vehicles: If solubility in saline is low, consider using a small percentage of a biocompatible solvent such as DMSO or ethanol, followed by dilution in saline or another aqueous buffer. Ensure the final concentration of the organic solvent is not toxic to the animals. - Adjust pH: The solubility of compounds can be pH-dependent. Experiment with adjusting the pH of the vehicle, while ensuring it remains within a physiologically tolerable range for the chosen route of administration. - Sonication: Gentle sonication can sometimes help to dissolve compounds. |
| Adverse Effects in Animals (e.g., sedation, hyperactivity) | - Dose is Too High: The observed adverse effects may be a result of an excessive dose. - On-Target Effects: The observed behaviors may be an extension of the compound's mechanism of action (i.e., potentiation of opioid signaling). | - Reduce the Dose: If adverse effects are observed, lower the dose of this compound. - Careful Behavioral Observation: Systematically score and analyze the animals' behavior to distinguish between desired therapeutic effects and adverse side effects. Compare with a known opioid agonist as a positive control if appropriate. |
Quantitative Data Summary
The following table summarizes the available quantitative dosage information for this compound in rodent studies.
| Species | Route of Administration | Dose | Study Context | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 158 nmol / 2 µL | Attenuation of naloxone-precipitated withdrawal symptoms in morphine-dependent rats. | |
| Rat | Intravenous (i.v.) | 23 µmol/kg | Pharmacokinetic study in normal and ARF (Acute Renal Failure) rats. | |
| Rat | Intravenous (i.v.) | 120 µmol/kg | Pharmacokinetic study in normal and ARF (Acute Renal Failure) rats. |
Experimental Protocols
Protocol: Assessment of the Analgesic Effect of this compound using the Hot Plate Test in Mice
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old). Acclimatize animals to the housing facility for at least one week before the experiment.
-
Compound Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, or 10% DMSO in saline if solubility is an issue).
-
Prepare serial dilutions to obtain the desired final concentrations for injection.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 100 mg/kg)
-
(Optional) Group 5: Positive control (e.g., Morphine, 5 mg/kg)
-
-
Procedure:
-
Baseline Measurement: Place each mouse individually on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be implemented.
-
Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Measurements: At various time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described for the baseline measurement.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using an appropriate statistical method, such as a two-way ANOVA with time and treatment as factors, followed by post-hoc tests to compare treatment groups to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the enkephalin signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the hot plate analgesia test.
References
- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting Phelorphan's off-target effects
Disclaimer
Please note that "Phelorphan" is a fictional compound created for this example. The following technical support guide is based on plausible scenarios and established scientific principles for troubleshooting off-target effects of small molecule inhibitors. The experimental protocols and data are illustrative.
Welcome to the technical support center for this compound. This resource is designed to help researchers and drug development professionals troubleshoot and understand potential off-target effects observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X , which is a key regulator of cellular proliferation. By binding to the ATP pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest.
Q2: What are the known off-target interactions of this compound?
A2: While highly selective for Kinase X, this compound has been observed to interact with a limited number of other proteins at higher concentrations. The most significant off-target interactions are with Kinase Y (a metabolic regulator) and the GPCR Z (a G-protein coupled receptor involved in calcium signaling). A summary of its inhibitory activity is provided below.
Q3: My cells are showing unexpected levels of apoptosis after this compound treatment, even at low concentrations. What could be the cause?
A3: This could be due to several factors:
-
On-target toxicity: The inhibition of Kinase X might be unexpectedly toxic in your specific cell line.
-
Off-target effects: Inhibition of Kinase Y or modulation of GPCR Z could be inducing an apoptotic response.
-
Compound stability: The compound may be degrading into a toxic metabolite in your culture medium.
We recommend following the "Troubleshooting Unexpected Cytotoxicity" guide to investigate this further.
Q4: I am not observing the expected decrease in phosphorylation of the downstream target of Kinase X. Why?
A4: This could be due to:
-
Experimental conditions: Ensure the correct concentration of this compound is used and that the treatment time is sufficient.
-
Cell line resistance: Your cell line may have compensatory signaling pathways that bypass the need for Kinase X activity.
-
Antibody issues: The antibody used for detecting the phosphorylated substrate may not be specific or sensitive enough.
-
Incorrect substrate: Ensure you are probing for the correct downstream target of Kinase X in your specific cellular context.
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | Target Type | IC50 (nM) | Assay Type |
| Kinase X | Serine/Threonine Kinase | 15 | Biochemical Kinase Assay |
| Kinase Y | Serine/Threonine Kinase | 250 | Biochemical Kinase Assay |
| GPCR Z | G-Protein Coupled Receptor | 800 | Radioligand Binding Assay |
| Kinase Z | Tyrosine Kinase | >10,000 | Biochemical Kinase Assay |
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to determine if an observed cellular phenotype is due to the inhibition of Kinase X (on-target) or an unintended interaction with another protein (off-target).
Experimental Workflow:
Technical Support Center: Refining Experimental Protocols Involving Phelorphan
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving Phelorphan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Understanding this compound: Mechanism of Action
This compound is a potent inhibitor of enkephalin-degrading enzymes. Specifically, it has been identified as mercaptoacetyl-D-phenylalanyl-L-phenylalanine and acts as a complete inhibitor of enkephalin biodegradation by targeting multiple enzymes responsible for breaking down endogenous enkephalins.[1] Its primary application in research has been in the study of opioid withdrawal, where it has been shown to alleviate some symptoms in animal models.[2]
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against key enkephalin-degrading enzymes.[1]
| Enzyme Target | IC50 Value (µM) |
| Enkephalinase A (Neprilysin, NEP) | 0.02 |
| Enkephalinase B (Dipeptidylaminopeptidase) | 0.35 |
| Aminopeptidase | 13 |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am having trouble dissolving this compound. What is the recommended procedure?
A1: this compound is a peptide-like molecule, and its solubility can be challenging. The solubility of peptides is highly dependent on their amino acid composition and overall charge.[3][4]
-
Initial Approach: Start by attempting to dissolve a small amount of this compound in sterile, purified water. Sonication can aid in this process.
-
For Basic Peptides: If this compound has a net positive charge, and it is insoluble in water, you can try adding a few drops of 10-30% acetic acid.
-
For Acidic Peptides: If it has a net negative charge, a dilute solution of aqueous ammonia (e.g., 1%) or a basic buffer like ammonium bicarbonate can be used.
-
For Neutral or Hydrophobic Peptides: If the peptide is neutral or highly hydrophobic, dissolving it first in a minimal amount of an organic solvent like DMSO, and then slowly adding it to your aqueous buffer with vortexing is a common strategy. Note: For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cellular toxicity.
Q2: My this compound solution appears to be unstable, leading to inconsistent results. How can I improve its stability?
A2: The stability of peptide-like inhibitors in solution can be a concern.
-
Storage: Prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
pH: The pH of your buffer can impact stability. It is advisable to maintain the pH within a physiological range (e.g., 7.2-7.6) unless the specific assay requires different conditions.
-
Protease Inhibitors: If you are working with crude or semi-purified enzyme preparations, the inclusion of a general protease inhibitor cocktail (that does not interfere with the enzyme of interest) might prevent the degradation of this compound.
Q3: I am observing high background noise or no enzyme inhibition in my in vitro assay. What are the potential causes and solutions?
A3: This is a common issue in enzyme inhibition assays and can stem from several factors.
-
Reagent Quality: Ensure that your enzyme, substrate, and this compound are of high purity and have been stored correctly. Degraded reagents are a frequent cause of assay failure.
-
Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for the enzyme's activity.
-
Controls: Always include appropriate controls:
-
Negative Control (No Inhibitor): To establish 100% enzyme activity.
-
Positive Control (Known Inhibitor): To validate that the assay can detect inhibition.
-
Blank (No Enzyme): To measure background signal from the substrate or other reagents.
-
-
Pre-incubation: Pre-incubating the enzyme with this compound for a specific period before adding the substrate can be crucial for observing inhibition, especially for slow-binding inhibitors.
Q4: The IC50 values I am obtaining for this compound are inconsistent between experiments. What could be causing this variability?
A4: IC50 values are sensitive to experimental conditions.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration across all experiments, ideally at or near the Michaelis constant (Km) of the enzyme.
-
Enzyme Concentration: The concentration of the enzyme should be kept constant and in the linear range of the assay.
-
Data Analysis: Use a consistent data analysis method, including the same software and curve-fitting algorithm, for all your experiments. The Cheng-Prusoff equation can be used to convert IC50 values to the inhibition constant (Ki), which is independent of substrate concentration.
Q5: Are there any potential off-target effects of this compound that I should be aware of?
A5: As a metalloprotease inhibitor, this compound could potentially inhibit other metalloproteases.
-
Specificity Profiling: If you observe unexpected biological effects, it may be beneficial to profile this compound against a panel of related metalloproteases to determine its selectivity.
-
Control Compounds: Include control compounds in your experiments. For instance, comparing the effects of this compound to a more specific inhibitor of another metalloprotease can help to dissect the observed effects.
Detailed Experimental Protocols
In Vitro Enkephalinase B (Dipeptidylaminopeptidase) Inhibition Assay
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against dipeptidylaminopeptidase.
Materials:
-
Purified recombinant dipeptidylaminopeptidase (Enkephalinase B)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in an appropriate solvent (see Q1).
-
Dilute the enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Create a serial dilution of this compound in the plate.
-
Add 25 µL of the diluted enzyme solution to each well (except for the blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Administration of this compound to Rodents
This protocol provides a general guideline for the administration of this compound to rodents for studies such as opioid withdrawal.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final concentration is non-toxic)
-
Syringes and needles of appropriate gauge for the chosen route of administration
-
Rodents (e.g., rats or mice)
Procedure:
-
Dose Preparation:
-
Prepare the dosing solution of this compound in the chosen sterile vehicle on the day of the experiment.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Administration:
-
Handle the animals gently to minimize stress.
-
Choose an appropriate route of administration based on the experimental design and the properties of this compound. Common routes include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). For central nervous system effects, intracerebroventricular (ICV) administration may be necessary, which requires surgical preparation.
-
Administer the calculated dose based on the animal's body weight.
-
-
Post-administration Monitoring:
-
Observe the animals for any adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points.
-
Important Considerations:
-
Dose-Response: Conduct a pilot study to determine the optimal dose range for this compound in your specific experimental model.
-
Pharmacokinetics: The timing of your experimental endpoint should be informed by the pharmacokinetic properties of this compound, if known. If not, a time-course study may be necessary.
-
Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
Visualizations
Caption: Signaling pathway of enkephalin degradation and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Addressing variability in Phelorphan experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Phelorphan. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of enkephalin-degrading enzymes.[1] It primarily targets metalloproteases like neprilysin (also known as neutral endopeptidase or enkephalinase A) and aminopeptidase N.[2][3] By inhibiting these enzymes, this compound prevents the breakdown of endogenous opioid peptides called enkephalins.[1][4] This leads to an increased local concentration and prolonged action of enkephalins, which can result in analgesic and other physiological effects.
Q2: What are the common experimental applications of this compound?
This compound and other enkephalinase inhibitors are often used in pre-clinical research to investigate the role of the endogenous opioid system in various physiological processes, including:
-
Pain modulation: To study the analgesic effects of enhancing endogenous enkephalin signaling.
-
Inflammation: To explore the anti-inflammatory properties of enkephalins.
-
Gastrointestinal function: To investigate the regulation of gut motility and secretion.
-
Neurological disorders: To assess the potential therapeutic effects in conditions like withdrawal symptoms from chronic morphine dependence.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific enzyme and the experimental conditions. It is crucial to determine the IC50 under your specific assay conditions. Published data indicates that this compound is a potent inhibitor of enkephalinase A and B, and a weaker inhibitor of aminopeptidase.
| Enzyme Target | Reported IC50 Value |
| Enkephalinase A (Neprilysin) | 0.02 µM |
| Enkephalinase B | 0.35 µM |
| Aminopeptidase | 13 µM |
Source: Gorenstein et al., 1987
Note: IC50 values are highly dependent on experimental conditions such as substrate concentration, enzyme concentration, temperature, and pH. Therefore, the values in this table should be considered as a reference, and it is recommended to determine the IC50 in your own experimental setup.
Troubleshooting Guides
Variability in experimental results with this compound can arise from multiple factors, from reagent stability to assay design. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability in IC50 Determination
High variability between replicate experiments or even within the same experiment is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For viscous solutions, consider reverse pipetting. - Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Inconsistent Incubation Times | - Ensure that the pre-incubation of the enzyme with this compound and the subsequent reaction with the substrate are timed precisely and consistently for all samples. |
| Temperature Fluctuations | - Use a temperature-controlled plate reader or incubator. - Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. |
| Substrate or Enzyme Concentration | - The IC50 value is dependent on the substrate concentration relative to its Michaelis constant (Km). Ensure the substrate concentration is consistent across all experiments. - Use a consistent and validated source and concentration of the enzyme. Enzyme activity can vary between batches. |
| Data Analysis | - Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50. - Ensure that the data points cover a sufficient range to define the top and bottom plateaus of the curve. |
Issue 2: Low or No Enzyme Inhibition Observed
If this compound does not appear to inhibit the enzyme as expected, consider the following.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound. The stability of this compound in your specific buffer and storage conditions should be validated. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stocks into single-use volumes. |
| Inactive Enzyme | - Verify the activity of your enzyme with a known control inhibitor or by measuring its basal activity. - Ensure proper storage and handling of the enzyme to maintain its activity. |
| Incorrect Assay Conditions | - Confirm that the pH, buffer composition, and temperature of your assay are optimal for both enzyme activity and inhibitor binding. |
| Substrate Competition | - If the substrate concentration is too high relative to the Km, it can make it more difficult to observe competitive inhibition. Consider performing the assay at a substrate concentration at or below the Km. |
Issue 3: High Background Signal in Fluorometric Assays
High background fluorescence can mask the true signal and reduce the sensitivity of your assay.
| Potential Cause | Troubleshooting Steps |
| Autohydrolysis of Substrate | - Some fluorogenic substrates can spontaneously hydrolyze in the assay buffer, leading to a high background signal. - Run a "no-enzyme" control (substrate in assay buffer) to assess the rate of autohydrolysis. - If autohydrolysis is significant, consider preparing the substrate solution fresh immediately before use or testing alternative buffer conditions. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare buffers. - Filter-sterilize buffers to remove any microbial contamination that might contribute to fluorescence. |
| Intrinsic Fluorescence of Test Compound | - this compound itself might have some intrinsic fluorescence at the excitation and emission wavelengths used. - Run a "no-enzyme, no-substrate" control with this compound to check for its intrinsic fluorescence. |
| Incorrect Plate Reader Settings | - Optimize the gain setting of the fluorescence reader to maximize the signal-to-background ratio. - Ensure you are using the correct excitation and emission wavelengths for the specific fluorophore being used. |
| Well-to-Well Contamination | - Be careful with pipetting to avoid cross-contamination between wells, especially when setting up a standard curve with high concentrations of the fluorophore. |
Experimental Protocols
Detailed Methodology for a Generic Neprilysin Fluorometric Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on neprilysin using a fluorogenic substrate.
Materials:
-
Purified recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Abz-based peptide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of neprilysin in assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Store protected from light at -20°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed volume of the neprilysin solution to each well (except for the "no-enzyme" control wells).
-
Add the different concentrations of this compound (or vehicle control) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the desired assay temperature (e.g., 37°C).
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (or another suitable model) to determine the IC50 value.
-
Visualizations
Neprilysin Signaling Pathway
Caption: Simplified signaling pathway of Neprilysin and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of this compound.
References
- 1. This compound, an inhibitor of enzymes involved in the biodegradation of enkephalins, affected the withdrawal symptoms in chronic morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
Optimizing Phelorphan Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phelorphan in in vitro assays. Our goal is to help you optimize your experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
Recommendation: Perform a dose-response curve starting from a low nanomolar to a high micromolar range (e.g., 1 nM to 100 µM) to empirically determine the IC50 of this compound for your specific assay system.
Table 1: IC50 Values of Common NEP Inhibitors
| Inhibitor | IC50 (nM) |
| Thiorphan | 6.9[1] |
| Sacubitril | 5[2] |
| Phosphoramidon | 34[3] |
| Omapatrilat | 8.0[4] |
| Fasidotrilat | 5.1[3] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a powder that should be dissolved in a suitable solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in your assay medium.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.
Stock Solution Preparation Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Important Consideration: The final concentration of DMSO in your cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the best practices for storing this compound solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
Table 2: this compound Solution Storage Recommendations
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | 2-8°C | As per manufacturer's expiry | Keep dry and tightly sealed. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (empirical) | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Dilutions | 4°C | Prepare fresh for each experiment | Stability in aqueous media is not well-documented and should be assumed to be limited. |
Troubleshooting Guides
Problem 1: No or Low Inhibition of NEP Activity
If you are observing minimal or no inhibition of neutral endopeptidase (NEP) activity in the presence of this compound, consider the following potential causes and solutions.
Table 3: Troubleshooting Low NEP Inhibition
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a wide dose-response experiment (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration. |
| This compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in aliquots. Prepare working dilutions fresh for each experiment. |
| Assay Conditions Not Optimal | Verify the pH, temperature, and incubation time of your NEP activity assay. The optimal pH for NEP is typically around 7.4. |
| Substrate Competition | Ensure the substrate concentration is not excessively high, which could outcompete the inhibitor. |
Problem 2: High Background Signal or Assay Interference
High background fluorescence or other forms of assay interference can mask the inhibitory effect of this compound.
Table 4: Troubleshooting High Background Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control with this compound in the assay medium without cells or enzyme to check for intrinsic fluorescence at the assay wavelengths. |
| Solvent (DMSO) Effects | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (≤0.5%). Run a vehicle control with DMSO alone. |
| Contaminated Reagents | Use fresh, high-quality reagents, including assay buffers and substrates. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to increased autofluorescence. |
Problem 3: Compound Precipitation in Assay Medium
This compound, being a hydrophobic molecule, may precipitate when diluted from a DMSO stock into an aqueous assay medium.
Table 5: Troubleshooting Compound Precipitation
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Medium | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, while remaining within the non-toxic range for your cells. |
| Incorrect Dilution Method | When preparing working dilutions, add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion. Avoid adding aqueous buffer directly to the concentrated DMSO stock. |
| Media Components | Some components in complex cell culture media can reduce the solubility of compounds. Consider using a simpler buffer for the initial characterization of NEP inhibition. |
Experimental Protocols & Methodologies
Protocol 1: Determination of this compound IC50 in a Cell-Free NEP Activity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified NEP enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
NEP Enzyme: Dilute purified recombinant human NEP to the desired working concentration in assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a commercially available NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO and dilute to the working concentration in assay buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Then, dilute this series into the assay buffer to the final desired concentrations, ensuring the final DMSO concentration remains constant.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of a 96-well black microplate.
-
Add the NEP enzyme solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/393 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Evaluating this compound in a Cell-Based Assay
This protocol provides a general workflow for assessing the effect of this compound on NEP activity in a cellular context.
-
Cell Culture:
-
Culture cells known to express NEP (e.g., certain cancer cell lines or transfected cell lines) in appropriate media and conditions.
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
NEP Activity Measurement:
-
Add a cell-permeable fluorogenic NEP substrate to the wells.
-
Measure the fluorescence over time as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the effective concentration of this compound in a cellular environment.
-
Visualizations
Caption: Mechanism of this compound action on the NEP signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neprilysin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
Technical Support Center: Synthesis of Phelorphan Derivatives
Welcome to the technical support center for the synthesis of Phelorphan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of thimet oligopeptidase (TOP) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound and its analogs, providing potential solutions and preventative measures.
Q1: I am observing low coupling efficiency during the synthesis of the dipeptide backbone. What are the possible causes and solutions?
A1: Low coupling efficiency is a frequent challenge in solid-phase peptide synthesis (SPPS). Several factors can contribute to this issue:
-
Steric Hindrance: The bulky side chains of phenylalanine and its derivatives can hinder the approach of the activated amino acid.
-
Solution: Consider using a more potent activating agent such as HATU or HCTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Prolonging the coupling time or performing a double coupling can also improve yields.
-
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, limiting reagent accessibility.[1][2]
-
Solution: Synthesizing at an elevated temperature (e.g., 50-60 °C) can disrupt secondary structures and improve solvation. The use of "difficult sequence" solvents, such as N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic salts like LiCl, can also be beneficial.[3]
-
-
Incomplete Deprotection: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent coupling reaction.
-
Solution: Ensure complete Fmoc removal by using a fresh solution of 20% piperidine in DMF and extending the deprotection time if necessary. Monitoring the deprotection reaction using a colorimetric test (e.g., chloranil test) can be helpful.
-
Q2: I am struggling with side reactions, particularly racemization of the amino acid residues. How can I minimize this?
A2: Racemization is a critical issue as it leads to diastereomeric impurities that are often difficult to separate.
-
Activation Method: The type of activating agent can significantly influence the extent of racemization.
-
Solution: The use of carbodiimides like DIC in the presence of an additive such as ethyl cyanoglyoxylate-2-oxime (OxymaPure) is known to suppress racemization more effectively than HOBt.[3]
-
-
Base Selection: The choice and amount of base used during coupling are crucial.
-
Solution: Use a sterically hindered, non-nucleophilic base like DIPEA and employ the minimum amount necessary to neutralize the protonated amine.
-
-
Temperature: Higher temperatures can increase the rate of racemization.
-
Solution: While elevated temperatures can help with difficult couplings, it's a trade-off. If racemization is a significant issue, perform the coupling at room temperature or below if possible.
-
Q3: The thiol group in my this compound derivative is prone to oxidation, leading to disulfide bond formation. How can I protect it during synthesis and purification?
A3: The free thiol group is highly susceptible to oxidation.
-
Thiol Protection: It is essential to use a suitable protecting group for the thiol moiety of the mercaptomethyl group during synthesis.
-
Solution: The trityl (Trt) group is a commonly used acid-labile protecting group for thiols in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc deprotection and can be cleaved simultaneously with the final peptide cleavage from the resin using trifluoroacetic acid (TFA).[4] Other protecting groups like the acetamidomethyl (Acm) group can also be used if orthogonal deprotection is required. More advanced photolabile protecting groups are also available.
-
-
Purification: Even after deprotection, the free thiol can oxidize during purification.
-
Solution: Work with degassed solvents and consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the purification buffers to maintain a reducing environment.
-
Q4: I am having difficulty purifying my final this compound derivative. What strategies can I employ?
A4: Purification of synthetic peptides, especially those with hydrophobic character, can be challenging.
-
Chromatographic Conditions: Optimization of the HPLC method is key.
-
Solution: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification. Experiment with different C18 columns and optimize the gradient of the mobile phase (typically a mixture of water and acetonitrile with 0.1% TFA). For particularly challenging separations, consider alternative ion-pairing reagents or different pH conditions.
-
-
Product Characterization: It's crucial to accurately identify the product peak.
-
Solution: Use analytical HPLC coupled with mass spectrometry (LC-MS) to analyze the crude product and identify the peak corresponding to the desired molecular weight. This will guide the collection of fractions during preparative HPLC.
-
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected at different stages of this compound derivative synthesis. These values are illustrative and can vary significantly based on the specific sequence, scale, and synthetic methodology employed.
| Synthetic Step | Parameter | Typical Value Range | Notes |
| Resin Loading | Loading Capacity | 0.2 - 0.8 mmol/g | Varies with the type of resin used. |
| Single Amino Acid Coupling | Yield per Step | 98.0 - 99.5% | Can be lower for sterically hindered amino acids. |
| Cleavage from Resin | Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |
| RP-HPLC Purification | Purified Peptide Yield | 20 - 50% | Highly dependent on the purity of the crude product and the difficulty of the separation. |
| Final Product Purity | Purity | > 95% | As determined by analytical RP-HPLC. |
Experimental Protocols
A generalized experimental protocol for the solid-phase synthesis of a this compound derivative is provided below. This should be adapted based on the specific target molecule and available laboratory equipment.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-L-Ala-OH
-
N-(Fmoc)-S-trityl-β-mercaptoisobutyric acid (or similar protected thiol-containing building block)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Acetonitrile, Water)
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-L-Ala-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of the protected thiol-containing building block.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Product Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Signaling Pathway of Thimet Oligopeptidase (TOP)
This compound and its derivatives are inhibitors of thimet oligopeptidase (TOP), a zinc metalloendopeptidase involved in the metabolism of bioactive peptides. One of its key roles is in the MHC class I antigen presentation pathway.
Caption: Role of Thimet Oligopeptidase (TOP) in the MHC Class I Antigen Presentation Pathway and its inhibition by this compound derivatives.
Experimental Workflow for this compound Derivative Synthesis
The following diagram outlines the key stages in the solid-phase synthesis of a this compound derivative.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phelorphan Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phelorphan in animal models. The information is designed to help minimize side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of enkephalinases, which are enzymes that break down endogenous enkephalins. By blocking these enzymes, this compound increases the levels and duration of action of naturally occurring enkephalins, which are peptides with opioid-like effects. This modulation of the endogenous opioid system is the basis for its potential therapeutic effects, such as analgesia.
Q2: What are the potential side effects of this compound observed in animal models?
Direct studies on this compound's side effects in naive animals are limited. However, research in morphine-dependent rats has shown that intracerebroventricular administration of this compound can lead to a mix of effects on withdrawal symptoms. While it may decrease some signs like writhing and digging, it has been observed to increase the frequency of others, such as paw tremor, head shakes, and scratching.[1] Another enkephalinase inhibitor, RB101, has been shown to have antidepressant-like effects and stimulate locomotor activity in rats without inducing convulsions.
Q3: Are there general side effects associated with enkephalinase inhibitors as a class?
Enkephalinase inhibitors are generally considered to have a more favorable safety profile than traditional opioid agonists.[2][3] They are suggested to have a lower potential for producing tolerance, addiction, and respiratory depression.[4][5] However, because they enhance endogenous opioid signaling, side effects related to opioid receptor activation are possible.
Q4: How can I minimize potential side effects when using this compound in my animal studies?
To minimize side effects, it is crucial to:
-
Start with a dose-response study: Determine the lowest effective dose for your desired therapeutic effect (e.g., analgesia) and the dose at which side effects emerge.
-
Careful observation: Closely monitor animals for any behavioral or physiological changes after this compound administration.
-
Control for environmental factors: Ensure a quiet and stable environment for the animals, as stress can influence behavioral outcomes.
-
Consider the route of administration: The method of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, including its side effects.
Troubleshooting Guides
Issue 1: Increased Paw Tremor, Head Shakes, or Scratching Behavior
-
Problem: Animals exhibit increased instances of paw tremor, head shakes, or excessive scratching after this compound administration.
-
Possible Cause: These behaviors may be a direct pharmacological effect of this compound, potentially due to the potentiation of enkephalin signaling in specific brain regions.
-
Troubleshooting Steps:
-
Verify the Dose: Ensure the correct dose was administered. If the dose is high, consider reducing it in subsequent experiments to see if these effects diminish.
-
Behavioral Quantification: Use a systematic method to quantify these behaviors to determine the severity and time course of the effect. See the "Experimental Protocols" section for methods to assess tremor and scratching.
-
Control Group Comparison: Ensure that the behavior is not present in the vehicle-treated control group.
-
Pharmacological Blockade: To confirm if the effect is opioid-mediated, consider co-administration with an opioid antagonist like naloxone.
-
Issue 2: Altered Locomotor Activity
-
Problem: Animals show a significant increase or decrease in movement around the testing arena.
-
Possible Cause: Enkephalinase inhibitors like RB101 have been shown to stimulate locomotor activity. This could be due to the modulation of opioid pathways involved in motor control.
-
Troubleshooting Steps:
-
Systematic Assessment: Use an open field test to systematically quantify locomotor activity, including total distance traveled, time spent in different zones, and rearing frequency. Refer to the "Experimental Protocols" section for a detailed open field test protocol.
-
Dose-Dependence: Evaluate if the change in locomotor activity is dose-dependent.
-
Acclimation: Ensure all animals are properly acclimated to the testing room and apparatus to minimize anxiety-related changes in activity.
-
Issue 3: Inconsistent Analgesic Effect
-
Problem: this compound does not produce the expected analgesic effect in your animal model of pain.
-
Possible Cause:
-
Inappropriate Pain Model: The chosen pain model may not be sensitive to modulation by the endogenous enkephalin system.
-
Insufficient Dose: The dose of this compound may be too low to achieve adequate enkephalinase inhibition.
-
Route of Administration: The drug may not be reaching the target site in sufficient concentrations.
-
Metabolism: The animal species or strain may metabolize this compound too rapidly.
-
-
Troubleshooting Steps:
-
Validate the Pain Model: Ensure your pain model is well-characterized and known to be responsive to opioid analgesics.
-
Dose-Response Curve: Conduct a dose-escalation study to determine the optimal analgesic dose.
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and target tissues (e.g., brain, spinal cord) to confirm adequate exposure.
-
Use a Standard Analgesia Assay: Employ a reliable and validated method for assessing nociception, such as the hot plate test (see "Experimental Protocols").
-
Data Presentation
Table 1: Summary of Potential Side Effects of Enkephalinase Inhibitors in Animal Models
| Side Effect Category | Observed Effect | Animal Model | Enkephalinase Inhibitor | Reference |
| Neurological | Increased paw tremor, head shakes | Morphine-dependent Rat | This compound | |
| Increased scratching | Morphine-dependent Rat | This compound | ||
| Locomotor stimulation | Rat | RB101 | ||
| Antidepressant-like effects | Rat | RB101 | ||
| No convulsions observed | Rat | RB101 | ||
| Gastrointestinal | Generally does not affect transit time | Rat, Mouse | Racecadotril | |
| Cardiovascular | Effects on cardiovascular system mentioned but not detailed | Animal and human studies | D-Phenylalanine | |
| General Safety | Favorable safety profile, low potential for tolerance and addiction | Rodents | Dual Enkephalinase Inhibitors |
Experimental Protocols
Protocol 1: Assessment of Tremor
This protocol provides a method for the quantitative analysis of drug-induced tremor in rats.
-
Apparatus: A tremor monitoring system (e.g., an accelerometer-based device or an electromyogram recorder).
-
Procedure:
-
Acclimate the rat to the testing environment.
-
Obtain a baseline tremor recording before drug administration.
-
Administer this compound or vehicle control.
-
Place the animal in the recording chamber.
-
Record tremor activity at predefined time points post-administration.
-
Analyze the data for frequency and amplitude of tremors.
-
Protocol 2: Quantification of Scratching Behavior
This protocol describes a method for observing and quantifying scratching behavior in mice.
-
Apparatus: A transparent observation chamber and a video recording system.
-
Procedure:
-
Habituate the mouse to the observation chamber.
-
Administer this compound or vehicle.
-
Place the mouse in the chamber and start video recording for a defined period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment groups, should manually score the number and duration of scratching bouts.
-
Alternatively, automated scratching detection systems using machine learning can be employed for high-throughput analysis.
-
Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square or circular arena with walls, equipped with a video tracking system.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (typically 5-10 minutes).
-
The video tracking system records the animal's movement.
-
Analyze the data for parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and number of rearings.
-
Protocol 4: Hot Plate Test for Analgesia
-
Apparatus: A hot plate apparatus with a controlled temperature surface and a transparent cylinder to confine the animal.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C).
-
Determine the baseline latency for a nociceptive response (e.g., paw licking, jumping) for each animal before drug administration. A cut-off time should be set to prevent tissue damage.
-
Administer this compound or a control substance.
-
At specific time points after administration, place the animal on the hot plate and measure the latency to the nociceptive response.
-
An increase in latency compared to baseline indicates an analgesic effect.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. First‐in‐human trial to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of STR‐324, a dual enkephalinase inhibitor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of Phelorphan
Welcome to the technical support center for researchers working with Phelorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the specificity of this enkephalinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows potent inhibition of the target enzyme but also affects related peptidases. What is the likely cause?
A1: This is a common issue related to the inhibitor's specificity. This compound targets metalloendopeptidases, and off-target activity against other enzymes with similar active site architecture can occur. The lack of specificity may stem from:
-
Shape Complementarity: The inhibitor may fit well into the active sites of multiple enzymes.
-
Electrostatic Interactions: Charged or polar groups on your analogue might form favorable interactions with residues in the active sites of off-target enzymes.
To address this, consider redesigning your analogue to exploit subtle differences in the active sites between your target and off-target enzymes.
Q2: I have synthesized several this compound analogues, but I am unsure which modifications are most likely to improve specificity. Where should I start?
A2: A systematic approach to structure-activity relationship (SAR) studies is crucial. Based on the known structure of Thiorphan-related inhibitors, consider the following modifications:
-
Modifications to the P1' moiety: The group interacting with the S1' subsite of the enzyme is a key determinant of specificity. Altering the size and electronics of this group can introduce steric hindrance in the active sites of off-target enzymes while maintaining or improving binding to the primary target.
-
Exploring the P2' subsite: Introducing extensions to the molecule that can interact with the S2' subsite can significantly enhance specificity, as this subsite often shows more variability between different peptidases.
-
Rigidification of the scaffold: Introducing conformational constraints, such as cyclization, can lock the molecule into a bioactive conformation that is more selective for the target enzyme.
Q3: What are the essential initial experiments to characterize the specificity of my new this compound analogue?
A3: A tiered approach to specificity profiling is recommended:
-
Primary Target IC50 Determination: First, confirm the potency of your analogue against the primary target enzyme.
-
Selectivity Panel Screening: Screen your analogue against a panel of closely related and relevant off-target enzymes (e.g., other metalloendopeptidases, angiotensin-converting enzyme). This is often done at a single high concentration initially to identify potential hits.
-
Off-Target IC50 Determination: For any off-target enzymes that show significant inhibition in the initial screen, perform a full dose-response curve to determine the IC50 value. The ratio of off-target IC50 to on-target IC50 provides the selectivity index.
Troubleshooting Guides
Issue 1: High Off-Target Inhibition Observed in Initial Screens
Problem: Your this compound analogue inhibits one or more off-target enzymes with potency comparable to the primary target.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Non-specific binding | 1. Perform a competition binding assay. 2. Incorporate a detergent (e.g., 0.01% Triton X-100) in your assay buffer. | To confirm that the inhibition is due to specific binding to the active site. Detergents can reduce non-specific hydrophobic interactions. |
| Lack of structural divergence between targets | 1. Analyze the crystal structures of your on- and off-target enzymes. 2. Design modifications that exploit differences in the S1' or S2' subsites. | Focus on creating steric clashes with the off-target enzyme or forming specific interactions only possible with the primary target. |
| Incorrect assay conditions | 1. Ensure the substrate concentration is at or below the Km for each enzyme. 2. Verify the pH and buffer composition are optimal for each enzyme. | Assay conditions can influence the apparent potency of an inhibitor. |
Issue 2: Inconsistent IC50 Values for the Primary Target
Problem: You are observing significant variability in the measured IC50 of your this compound analogue against the target enzyme across different experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Inhibitor solubility issues | 1. Visually inspect your inhibitor stock and assay solutions for precipitation. 2. Measure the solubility of your compound in the assay buffer. 3. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO. | Poor solubility can lead to an overestimation of the IC50 value. |
| Time-dependent inhibition | 1. Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate. | If the IC50 decreases with longer pre-incubation times, it suggests a slow-binding or irreversible inhibitor. |
| Assay setup variability | 1. Use a standardized protocol with consistent reagent concentrations, incubation times, and temperatures. 2. Run a known standard inhibitor alongside your experimental compounds. | Minimizes experimental error and ensures the assay is performing as expected. |
Data Presentation
Table 1: Example Selectivity Profile of this compound Analogues
| Compound | Target Enzyme IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) | Selectivity Index (Off-Target 2 / Target) |
| This compound | 15 | 85 | 250 | 5.7 | 16.7 |
| Analogue A | 12 | 150 | >1000 | 12.5 | >83 |
| Analogue B | 25 | 30 | 500 | 1.2 | 20 |
| Analogue C | 8 | >1000 | >1000 | >125 | >125 |
Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 Values using a Fluorogenic Substrate
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound analogue against a target peptidase.
Materials:
-
Purified recombinant target enzyme
-
This compound analogue stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic peptide substrate specific for the target enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the this compound analogue in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the target enzyme in the assay buffer to a concentration that gives a linear reaction rate for at least 30 minutes.
-
Assay Plate Setup: Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Inhibitor Addition: Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below its Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound analogues.
Caption: Rational design strategies to enhance this compound specificity.
Validation & Comparative
Phelorphan's Inhibitory Effect on Enkephalinase B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phelorphan's inhibitory effect on enkephalinase B, also known as dipeptidyl peptidase III (DPP3), against other known enkephalinase inhibitors. Enkephalins are endogenous opioid peptides with significant roles in pain modulation and neurotransmission. Their rapid degradation by enzymes, including enkephalinase B, limits their physiological activity. Inhibitors of these enzymes are therefore of great interest for therapeutic applications, such as pain management. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective comparison of this compound with other relevant compounds.
Comparative Inhibitory Activity
The inhibitory potency of this compound, Kelatorphan, and Thiorphan against the key enkephalin-degrading enzymes is summarized in the table below. The data highlights the varying degrees of potency and selectivity of these inhibitors.
| Inhibitor | Target Enzyme | Inhibition Constant |
| This compound | Enkephalinase B (DPP3) | IC50: 0.35 µM |
| Enkephalinase A (Neprilysin) | IC50: 0.02 µM | |
| Aminopeptidase N | IC50: 13 µM | |
| Kelatorphan | Enkephalinase B (DPP3) | Ki: 2 nM |
| Enkephalinase A (Neprilysin) | Ki: 1.4 nM | |
| Aminopeptidase N | Ki: 7 µM | |
| Thiorphan | Enkephalinase A (Neprilysin) | Ki: 1.7-2.2 nM |
| Enkephalinase B (DPP3) | No significant inhibition reported |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Enkephalin Degradation Pathway
The enzymatic degradation of enkephalins is a critical process that terminates their signaling. The following diagram illustrates the primary cleavage sites for the three major enkephalin-degrading enzymes.
Caption: Enzymatic cleavage sites of enkephalin.
Experimental Protocols
Validation of Enkephalinase B (DPP3) Inhibition
The inhibitory effect of compounds on enkephalinase B (DPP3) can be validated using a fluorogenic substrate assay. The following protocol provides a general framework for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human recombinant DPP3.
Materials:
-
Purified human recombinant DPP3 enzyme
-
DPP3 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic DPP3 substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Workflow:
Caption: Workflow for DPP3 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the purified DPP3 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, followed by the test compound dilutions or vehicle control.
-
Enzyme Addition and Pre-incubation: Add the diluted DPP3 enzyme to each well. Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
This guide provides a foundational comparison of this compound's inhibitory action on enkephalinase B. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further comparative data. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments in the field of enkephalinase inhibition.
A Comparative Analysis of Phelorphan and Other Enkephalinase Inhibitors for Researchers and Drug Development Professionals
This guide offers an in-depth comparative analysis of Phelorphan, a potent enkephalinase inhibitor, with other significant compounds in its class, including Racecadotril and its active metabolite, Thiorphan. By presenting objective performance data, detailed experimental methodologies, and clear visualizations, this document serves as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction to Enkephalinase Inhibition
Enkephalinase, also known as neprilysin (NEP) or neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the termination of signaling by various peptides, most notably the endogenous opioids known as enkephalins. By degrading enkephalins, this enzyme limits their analgesic and other physiological effects. Enkephalinase inhibitors are a class of drugs that block the action of this enzyme, thereby increasing the concentration and prolonging the activity of enkephalins at their receptors. This mechanism of action has been harnessed for therapeutic applications in pain management and for the treatment of diarrhea.
Comparative Biochemical Data of Enkephalinase Inhibitors
The in vitro potency of an enkephalinase inhibitor is a critical determinant of its potential therapeutic efficacy. The following table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound, Racecadotril, and Thiorphan against enkephalinase. Lower values are indicative of higher potency.
| Compound | Target Enzyme | IC50 | Ki | Enzyme Source |
| This compound | Enkephalinase A (NEP) | 0.02 µM[1] | Not specified | Not specified |
| Enkephalinase B | 0.35 µM[1] | Not specified | Not specified | |
| Aminopeptidase | 13 µM[1] | Not specified | Not specified | |
| Racecadotril | Enkephalinase (NEP) | 4500 nM[2] | Not specified | Intestinal epithelium |
| Thiorphan | Enkephalinase (NEP) | 6.1 nM[2] | 1.7-2.2 nM | Rat striatal membranes |
Mechanism of Action: Enhancing Endogenous Opioid Signaling
Enkephalinase inhibitors exert their effects by preventing the enzymatic degradation of enkephalins in the synaptic cleft. This leads to an accumulation of these opioid peptides, which can then bind more effectively to their cognate receptors, primarily the delta (δ) and mu (μ) opioid receptors on postsynaptic neurons. The activation of these receptors triggers intracellular signaling cascades that ultimately result in the modulation of pain perception and a reduction in intestinal fluid and electrolyte secretion. This compound is considered a complete inhibitor of enkephalin biodegradation due to its activity against multiple enkephalin-degrading enzymes.
Caption: Enkephalinase inhibition enhances opioid signaling.
Experimental Protocols
In Vitro Enkephalinase Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory potency of compounds against enkephalinase activity using a fluorogenic substrate.
Objective: To determine the IC50 value of an enkephalinase inhibitor.
Materials:
-
Recombinant human enkephalinase (Neprilysin)
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (this compound, Thiorphan, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound dilution or vehicle control to the respective wells.
-
Add 25 µL of the recombinant enkephalinase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for IC50 determination.
In Vivo Analgesic Activity Assessment (Hot Plate Test)
The hot plate test is a widely used method to evaluate the analgesic efficacy of compounds in animal models by measuring the latency to a painful thermal stimulus.
Objective: To assess the analgesic effect of an enkephalinase inhibitor in mice.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Male Swiss albino mice (20-25 g)
-
Test compounds (this compound, Thiorphan, etc.) and vehicle control
-
Stopwatch
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the post-treatment latency.
-
Calculate the percentage increase in latency (analgesic effect) for each animal at each time point using the formula: [(Post-treatment latency - Baseline latency) / Baseline latency] * 100.
-
Compare the analgesic effects of the different test compounds.
Comparative In Vivo Efficacy
The following table summarizes the analgesic effects of this compound and Thiorphan as determined by the hot plate test in mice. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.
| Compound | Dose | Route | Animal Model | Endpoint | Result |
| This compound | Not specified | i.c.v. | Mouse | Jump latency | Significant increase |
| Thiorphan | 300 mg/kg | i.p. | Mouse | Jump latency | Significant increase |
i.c.v.: intracerebroventricular; i.p.: intraperitoneal
Discussion and Conclusion
The compiled data indicates that this compound is a potent, broad-spectrum inhibitor of enkephalin-degrading enzymes. Its inhibitory activity against both enkephalinase A (NEP) and enkephalinase B suggests it may offer a more complete protection of endogenous enkephalins compared to more selective inhibitors.
Thiorphan, the active metabolite of the prodrug Racecadotril, is a highly potent and selective inhibitor of NEP. Racecadotril itself exhibits significantly lower potency, highlighting the importance of its in vivo conversion to Thiorphan for its therapeutic effects. The primary clinical application of Racecadotril is as an antidiarrheal agent, where its peripheral action is advantageous.
The in vivo data, although not from direct comparative studies, suggests that both this compound and Thiorphan possess analgesic properties. The central administration of this compound leading to an analgesic effect points to its potential for centrally-mediated pain relief.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific therapeutic goal. This compound's broader inhibition profile may be advantageous in conditions where multiple enzymatic pathways contribute to enkephalin degradation. In contrast, the high potency and selectivity of Thiorphan (delivered as Racecadotril) have been successfully translated into a peripherally-acting antidiarrheal medication. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these promising enkephalinase inhibitors.
References
A Comparative Guide to Enkephalinase Inhibition: Phelorphan vs. Selective Enkephalinase A Inhibitors for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Endogenous enkephalins are crucial neuromodulators in the body's natural pain control pathways. However, their therapeutic potential is limited by rapid enzymatic degradation following release.[1][2] Enkephalinase inhibitors, which prevent this degradation, represent a promising therapeutic strategy for analgesia by amplifying the body's own pain-relief mechanisms.[2] These inhibitors primarily target two key enzymes: Neprilysin (NEP), also known as Enkephalinase A, and Aminopeptidase N (APN).[3][4]
This guide provides an in-depth comparison of two strategic approaches to enkephalinase inhibition: the use of a dual inhibitor, Phelorphan, which targets multiple enkephalin-degrading enzymes, versus the use of inhibitors selective for Enkephalinase A (NEP), such as Thiorphan (the active metabolite of Racecadotril).
Mechanism of Action: The Advantage of Dual Inhibition
Enkephalins are broken down in the synaptic cleft by two primary ectoenzymes:
-
Neprilysin (NEP or Enkephalinase A): A dipeptidyl carboxypeptidase that cleaves the Gly³-Phe⁴ bond of enkephalins.
-
Aminopeptidase N (APN): An aminopeptidase that removes the N-terminal tyrosine residue (Tyr¹).
Selective Enkephalinase A inhibitors, like Thiorphan, block only the NEP pathway. While this provides protection, enkephalins can still be inactivated by APN. In contrast, dual inhibitors such as this compound (historically described as an inhibitor of dipeptidylaminopeptidase and other enzymes) and other modern dual NEP/APN inhibitors (DENKIs), block both major degradation pathways. This comprehensive inhibition leads to a more substantial increase in the synaptic concentration and half-life of enkephalins, suggesting a potentially more potent and sustained analgesic effect.
Comparative In Vivo Efficacy Data
Direct in vivo analgesic comparisons between this compound and selective Enkephalinase A inhibitors are limited in publicly available literature. However, data from studies on selective inhibitors like Thiorphan provide a baseline for performance in standard nociceptive assays. Dual inhibitors are hypothesized to offer superior efficacy due to their comprehensive mechanism of action.
| Compound/Class | Animal Model | Assay | Route of Admin. | Effective Dose Range | Key Findings |
| Thiorphan (Selective NEP Inhibitor) | Mouse | Acetic Acid Writhing | i.p. | 30 - 300 mg/kg | Produced significant, dose-dependent analgesic activity. |
| Thiorphan (Selective NEP Inhibitor) | Mouse | Hot-Plate Test | i.p. | 30 - 300 mg/kg | Demonstrated analgesic activity at higher doses. |
| Thiorphan (Selective NEP Inhibitor) | Rat | Vocalization Test | i.v. | 5 - 15 mg/kg | Increased the vocalization threshold in both normal and arthritic rats. |
| This compound / Dual Inhibitors | Rat | Morphine Withdrawal | i.c.v. | 158 nmol | Attenuated several symptoms of naloxone-precipitated morphine withdrawal. |
| Dual Inhibitors (General) | Various | Various | - | - | Generally found to be more potent than single-enzyme inhibitors in preclinical models. |
i.p. = intraperitoneal; i.v. = intravenous; i.c.v. = intracerebroventricular
Experimental Protocols & Workflow
Standard in vivo models are essential for evaluating and comparing the analgesic potential of enkephalinase inhibitors. Below are detailed methodologies for two common assays.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic stretching response (writhing) in rodents. It is highly sensitive to peripheral analgesics.
-
Animals: Male ICR or Swiss albino mice (20-30g) are commonly used. Animals are acclimatized to the laboratory environment before testing.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., diclofenac), and test groups (different doses of the inhibitor).
-
Drug Administration: The test compound or vehicle is administered, typically 30-60 minutes before the acetic acid challenge, via oral (p.o.) or intraperitoneal (i.p.) routes.
-
Induction of Writhing: A solution of 0.6-1% acetic acid is injected intraperitoneally (typically 10 ml/kg body weight).
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions followed by hind-limb stretching) is counted for a set period, usually 10-20 minutes.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic inhibition is determined using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Hot-Plate Test
This model evaluates the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a metal surface maintained at a constant temperature (e.g., 52-55°C) is used.
-
Animals: Mice or rats are used. A baseline latency (time to first sign of discomfort) is often recorded before drug administration.
-
Drug Administration: The test compound is administered at predetermined times before the test.
-
Testing: Each animal is placed on the heated surface, and a timer is started immediately. The latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping) is recorded.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (typically 25-30 seconds) is established. If the animal does not respond by this time, it is removed, and the cut-off time is recorded as its latency.
-
Data Analysis: The mean latency for each group is calculated. Analgesic effect is often expressed as the increase in latency time compared to baseline or a vehicle-treated control group.
Conclusion
The strategy of inhibiting enkephalin-degrading enzymes offers a powerful, physiology-based approach to pain management. While selective Enkephalinase A (NEP) inhibitors like Thiorphan have demonstrated clear, dose-dependent analgesic effects in vivo, the underlying pharmacology suggests that dual inhibition of both major degradation enzymes, NEP and APN, is a superior strategy. Compounds with a dual-inhibitor profile, such as this compound, are expected to produce a more robust and sustained elevation of synaptic enkephalins, potentially leading to enhanced analgesic efficacy. For researchers developing novel analgesics, focusing on dual-target or "complete" inhibition of enkephalin metabolism may yield candidates with improved therapeutic profiles compared to single-target agents. Further head-to-head in vivo studies are warranted to quantify the precise efficacy advantage of dual inhibitors over selective NEP inhibitors.
References
- 1. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 4. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Enkephalinase Inhibitors in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of enkephalinase inhibitors in various animal models of pain. While specific preclinical data for a compound referred to as "Phelorphan" is not extensively available in the public domain, this document focuses on its broader class of drugs—enkephalinase inhibitors—to offer a valuable comparative analysis for researchers in pain and analgesia. The data presented here is based on studies of related and more widely researched enkephalinase inhibitors, providing a framework for understanding their potential therapeutic effects.
Introduction to Enkephalinase Inhibitors
Enkephalins are endogenous opioid peptides that play a crucial role in the modulation of pain. Their analgesic effects are short-lived due to rapid degradation by enzymes, primarily neprilysin (NEP) and aminopeptidase N (APN). Enkephalinase inhibitors are a class of drugs that prevent this degradation, thereby prolonging the analgesic action of endogenous enkephalins. These inhibitors represent a promising therapeutic strategy for pain management, potentially offering a safer alternative to traditional opioid analgesics with a lower risk of side effects and abuse potential.[1][2] Dual enkephalinase inhibitors (DENKIs), which target both NEP and APN, are considered to be more effective than single-enzyme inhibitors.[1]
Mechanism of Action: Enhancing Endogenous Pain Control
Enkephalinase inhibitors exert their analgesic effect by increasing the synaptic concentration of enkephalins. This leads to the enhanced activation of opioid receptors, primarily delta and mu receptors, in the pain pathways of the central and peripheral nervous systems. The diagram below illustrates this mechanism.
Comparative Efficacy in Animal Models of Pain
The analgesic efficacy of enkephalinase inhibitors has been evaluated in a variety of animal models of pain. These models are designed to mimic different aspects of clinical pain, including acute thermal pain, inflammatory pain, and neuropathic pain. The following tables summarize the quantitative data from preclinical studies on Thiorphan, a well-characterized enkephalinase inhibitor, and other related compounds.
Acute Nociceptive Pain Models
These models assess the drug's ability to reduce the response to brief, noxious stimuli.
Table 1: Efficacy of Enkephalinase Inhibitors in the Hot Plate Test
| Compound | Animal Model | Dose | Route of Administration | % Increase in Latency | Reference |
| Thiorphan | Mouse | 100 mg/kg | i.p. | Potentiation of stress-induced analgesia | N/A |
| Acetylthiorphan | Mouse | N/A | i.v. | Equivalent to Acetorphan | [3] |
| D-Phe-AHPA | Rat | 500 mg/kg | p.o. | 168% | [4] |
| D-Phe-AHPA | Rat | 1000 mg/kg | p.o. | 211% |
N/A: Specific quantitative data not provided in the abstract.
Table 2: Efficacy of Enkephalinase Inhibitors in the Tail-Flick Test
| Compound | Animal Model | Dose | Route of Administration | Analgesic Effect | Reference |
| Thiorphan | Mouse | N/A | i.v. | No activity | |
| Acetylthiorphan | Mouse | N/A | i.v. | No activity |
Inflammatory Pain Models
These models involve the induction of inflammation to assess the drug's anti-hyperalgesic effects.
Table 3: Efficacy of Enkephalinase Inhibitors in the Randall-Selitto (Paw Pressure) Test
| Compound | Animal Model | Condition | Dose | Route of Administration | % Increase in Pain Threshold | Reference |
| Thiorphan | Rat | Freund's Adjuvant-Induced Arthritis | 15 mg/kg | i.v. | ~124% | N/A |
| D-Phe-AHPA | Rat | Beer Yeast-Induced Inflammation | 500 mg/kg | p.o. | 148% | |
| D-Phe-AHPA | Rat | Beer Yeast-Induced Inflammation | 1000 mg/kg | p.o. | 140% |
Note: The efficacy of Thiorphan in arthritic rats was not significantly different from that in normal rats.
Table 4: Efficacy of Enkephalinase Inhibitors in the Acetic Acid Writhing Test
| Compound | Animal Model | Dose Range | Route of Administration | Observation | Reference |
| D-Phe-AHPA | Mouse | 30-250 mg/kg | s.c. | Dose-dependent inhibition of writhing |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key experiments cited in this guide.
Hot Plate Test
The hot plate test is a common method for assessing the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.
-
Animal Acclimatization: Animals (typically mice or rats) are habituated to the testing room and apparatus for a set period before the experiment to reduce stress-induced variability.
-
Drug Administration: The test compound (e.g., an enkephalinase inhibitor) or a vehicle control is administered via the desired route (e.g., intraperitoneal, oral, intravenous).
-
Testing: At a predetermined time after drug administration, the animal is placed on a heated surface maintained at a constant temperature (typically between 50°C and 55°C).
-
Data Recording: The latency to the first sign of a nocifensive response, such as licking a paw or jumping, is recorded.
-
Cut-off Time: A maximum cut-off time is established to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
Randall-Selitto (Paw Pressure) Test
This test measures mechanical pain thresholds and is often used in models of inflammatory or neuropathic pain.
-
Induction of Hyperalgesia: Inflammation is induced in one of the hind paws of the animal (e.g., by injection of Freund's adjuvant or carrageenan).
-
Drug Administration: The test compound or vehicle is administered.
-
Measurement of Pain Threshold: A device that applies a linearly increasing mechanical force is applied to the inflamed paw.
-
Endpoint: The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold.
-
Comparison: The pain threshold is measured at various time points after drug administration and compared to baseline and vehicle-treated animals.
Alternatives to this compound and Other Enkephalinase Inhibitors
While enkephalinase inhibitors represent a targeted approach to pain management, a broad spectrum of alternative non-opioid analgesics are available, each with distinct mechanisms of action.
Table 5: Classes of Non-Opioid Analgesics
| Drug Class | Examples | Mechanism of Action | Primary Use |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen, Aspirin | Inhibition of cyclooxygenase (COX) enzymes | Mild to moderate pain, inflammation |
| Acetaminophen | Tylenol | Central analgesic effects, weak COX inhibition | Mild to moderate pain, fever |
| Antidepressants (SNRIs, TCAs) | Duloxetine, Amitriptyline | Modulation of serotonergic and noradrenergic pathways | Neuropathic pain, chronic pain |
| Anticonvulsants | Gabapentin, Pregabalin | Binding to α2δ subunit of voltage-gated calcium channels | Neuropathic pain |
| Topical Anesthetics | Lidocaine | Blockade of sodium channels | Localized pain |
Conclusion
Enkephalinase inhibitors show considerable promise as analgesic agents in a variety of preclinical pain models. By preventing the breakdown of endogenous enkephalins, these compounds leverage the body's own pain-modulating system. The data from studies on compounds like Thiorphan and D-Phe-AHPA demonstrate their efficacy in reducing both acute and inflammatory pain. Dual enkephalinase inhibitors may offer an even greater therapeutic advantage. Further research, including direct comparative studies and investigation into their effects in neuropathic pain models, is warranted to fully elucidate the therapeutic potential of this class of drugs. While specific data on "this compound" remains elusive in the public scientific literature, the information presented in this guide on related enkephalinase inhibitors provides a solid foundation for researchers and drug development professionals working in the field of analgesia.
References
Evaluating the Specificity of Phelorphan and Other Enkephalin-Degrading Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Phelorphan and other key protease inhibitors involved in the modulation of enkephalin signaling. Enkephalins are endogenous opioid peptides with critical roles in pain perception and emotional regulation. Their rapid degradation by various peptidases, collectively known as enkephalinases, limits their physiological activity. Inhibitors of these enzymes are therefore of significant interest as potential therapeutics.
Data Presentation: Inhibitor Specificity Profiles
The following table summarizes the reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for selected protease inhibitors against their target enzymes and key off-target proteases. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | Target Ki/IC50 (nM) | Off-Target Protease | Off-Target Ki/IC50 (nM) |
| This compound | Dipeptidylaminopeptidase (Enkephalinase B) | Data not available | - | Data not available |
| Thiorphan | Neprilysin (NEP, Enkephalinase A) | 1.8 - 4.7[1][2][3] | Angiotensin-Converting Enzyme (ACE) | 140 - 150[1][2] |
| Thermolysin | ~2000 | |||
| Kelatorphan | Neprilysin (NEP) | 1.4 | Dipeptidylaminopeptidase | 2 |
| Aminopeptidase N (APN) | 7000 | Angiotensin-Converting Enzyme (ACE) | - | |
| Bestatin | Leucine Aminopeptidase | 20 | Aminopeptidase B | 60 |
| Aminopeptidase N | 16900 | Leukotriene A4 Hydrolase | 172 (Kapp) |
Experimental Protocols
The determination of inhibitor specificity is crucial for drug development. The following outlines a general experimental protocol for assessing the inhibitory activity of compounds against enkephalin-degrading enzymes using a fluorescence-based assay.
Protocol: Fluorometric Assay for Enkephalinase Activity and Inhibition
This protocol is a generalized procedure for determining the inhibitory potency (IC50 and Ki) of compounds like this compound and its counterparts against their respective peptidases.
1. Materials and Reagents:
-
Enzymes: Recombinant human Neprilysin (NEP), Dipeptidylaminopeptidase, Aminopeptidase N.
-
Substrate: A fluorogenic substrate specific for the enzyme being assayed (e.g., a FRET-based peptide substrate).
-
Inhibitors: this compound, Thiorphan, Kelatorphan, Bestatin, and other test compounds.
-
Assay Buffer: Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4), containing relevant salts and additives (e.g., ZnCl2 for metalloproteases).
-
96-well or 384-well microplates: Black, low-binding plates are recommended for fluorescence assays.
-
Microplate reader: Capable of fluorescence intensity measurements at the appropriate excitation and emission wavelengths for the chosen substrate.
2. Experimental Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute enzymes to a working concentration in assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer. It is advisable to perform a wide range of concentrations to obtain a full dose-response curve.
-
-
Assay Setup:
-
Add a fixed volume of the diluted inhibitor or vehicle (for control wells) to the microplate wells.
-
Add a fixed volume of the diluted enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.
-
Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals over a specific time period. The kinetic mode is preferred to monitor the initial reaction velocity.
-
3. Data Analysis:
-
Calculate Reaction Velocity: Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: If the mechanism of inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Visualizations
Signaling Pathway of Enkephalin Degradation
The following diagram illustrates the enzymatic degradation of enkephalins and the points of intervention for inhibitors like this compound and Thiorphan.
Caption: Enzymatic degradation of enkephalins and targets of key inhibitors.
Experimental Workflow for Inhibitor Specificity Screening
The following diagram outlines a typical workflow for screening and characterizing the specificity of protease inhibitors.
Caption: Workflow for determining protease inhibitor specificity.
References
A Comparative Analysis of the Behavioral Effects of Phelorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Phelorphan, an enkephalinase inhibitor, with other relevant opioid modulators. The information is compiled from preclinical studies to assist researchers in understanding its potential therapeutic applications and differentiating its profile from other compounds acting on the opioid system.
Overview of this compound
This compound is an inhibitor of enkephalin-degrading enzymes.[1] By preventing the breakdown of endogenous enkephalins, this compound enhances the activity of these natural opioid peptides at their receptors.[1][2] This mechanism of action suggests potential applications in conditions where enkephalinergic signaling is implicated, such as pain, mood disorders, and substance withdrawal. This guide will focus on its behavioral effects, particularly in the context of opioid withdrawal, and draw comparisons with the enkephalinase inhibitor Thiorphan and the opioid receptor antagonist Naltrexone.
Comparative Behavioral Data
The following table summarizes the key behavioral effects of this compound in comparison to Thiorphan and Naltrexone, primarily focusing on the well-established model of naloxone-precipitated morphine withdrawal in rats.
| Behavioral Parameter | This compound | Thiorphan | Naltrexone |
| Morphine Withdrawal Symptoms | |||
| Writhing | Decreased[1] | Decreased[1] | Potentiates/No Effect |
| Digging | Decreased | Decreased | Potentiates/No Effect |
| Head Hiding | Decreased | Decreased | Potentiates/No Effect |
| Chewing | Decreased | Decreased | Potentiates/No Effect |
| Diarrhea | Decreased | Decreased | Potentiates/No Effect |
| Straub Tail | Decreased | Decreased | Potentiates/No Effect |
| Penile Licking | Potentiated | Potentiated | - |
| Paw Tremor | Increased | No Change | Potentiates |
| Head Shakes | Increased | No Change | Potentiates |
| Scratching | Increased | No Change | - |
| Erection/Ejaculation | Increased | No Change | - |
| Stretching | Decreased | No Change | - |
| Teeth Chattering | Unaltered | Unaltered | Potentiates |
| Locomotor Activity | Not reported | Potentiates PCP-induced turning | Dose-dependent decrease |
| Anxiolytic/Anxiogenic Effects | Not directly tested; enkephalinase inhibitors generally show anxiolytic properties. | Not reported | Can induce aversion |
| Rewarding/Aversive Effects | Not reported | Not reported | Produces conditioned place aversion |
Experimental Protocols
Naloxone-Precipitated Morphine Withdrawal in Rats
This model is used to induce and quantify the physical signs of opioid withdrawal.
-
Subjects: Male Wistar rats are typically used.
-
Induction of Dependence: Morphine dependence is induced by subcutaneous implantation of morphine pellets or through repeated injections of increasing doses of morphine over several days.
-
Drug Administration:
-
This compound or Thiorphan is administered intracerebroventricularly (i.c.v.) at a specific dose (e.g., 158 nmol) prior to the induction of withdrawal.
-
Naltrexone or Naloxone is administered subcutaneously (s.c.) or intraperitoneally (i.p.) to precipitate withdrawal symptoms.
-
-
Behavioral Observation: Immediately after the administration of the precipitating agent, animals are placed in an observation chamber. A trained observer, blind to the treatment conditions, records the frequency and/or duration of various withdrawal signs for a predetermined period (e.g., 30-60 minutes). These signs include, but are not limited to, writhing, digging, head hiding, chewing, diarrhea, Straub tail, paw tremor, head shakes, and teeth chattering.
-
Data Analysis: The frequency or duration of each behavioral sign is compared between the different treatment groups using appropriate statistical methods.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes. The movements of the animal are recorded by a video camera.
-
Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms versus the closed arms. Anxiolytic compounds are expected to increase the time spent in and entries into the open arms.
-
Drug Administration: Test compounds are administered prior to placing the animal on the maze.
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: A rodent is placed in the water-filled cylinder from which it cannot escape. The session is typically recorded for 6 minutes.
-
Measures: The primary measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: Test compounds are administered before the test session.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (Enkephalinase Inhibitor)
Caption: this compound inhibits enkephalinases, increasing synaptic enkephalin levels.
Mechanism of Action of Naltrexone (Opioid Antagonist)
Caption: Naltrexone competitively blocks opioid receptors, preventing agonist binding.
Experimental Workflow for Naloxone-Precipitated Withdrawal Study
Caption: Workflow for comparing this compound and Thiorphan on morphine withdrawal.
Discussion and Future Directions
The available data indicates that this compound, by enhancing endogenous enkephalin signaling, can attenuate several signs of morphine withdrawal in rats, an effect comparable to another enkephalinase inhibitor, Thiorphan. This suggests a potential therapeutic role for this compound in managing opioid withdrawal. Notably, this compound also increased the frequency of certain behaviors like paw tremor and head shakes, which are typically associated with withdrawal, suggesting a complex modulation of the withdrawal syndrome.
In contrast to enkephalinase inhibitors, the opioid antagonist Naltrexone generally exacerbates or has no effect on the somatic signs of withdrawal when administered to dependent individuals. This fundamental difference in their effect on withdrawal underscores their distinct mechanisms of action.
A significant gap in the current literature is the lack of direct comparative studies of this compound against standard opioid antagonists like Naltrexone across a broader range of behavioral assays. Future research should aim to evaluate this compound in models of anxiety (e.g., Elevated Plus Maze), depression (e.g., Forced Swim Test), and reward/aversion (e.g., Conditioned Place Preference). Such studies would provide a more complete behavioral profile of this compound and allow for a more comprehensive comparison with established opioid modulators, thereby better informing its potential clinical utility.
References
Validating Enkephalinase B's Role: A Comparative Guide to Phelorphan and Other Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phelorphan's performance in validating the role of enkephalinase B against alternative enzyme inhibitors. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Enkephalins, endogenous opioid peptides, play a crucial role in pain modulation and other physiological processes. Their rapid degradation by enzymes, known as enkephalinases, limits their therapeutic potential. Enkephalinase B, also known as dipeptidyl aminopeptidase III (DPP III), is one of the key enzymes involved in this degradation. To elucidate the specific role of enkephalinase B, potent and selective inhibitors are essential research tools. This compound has emerged as a significant inhibitor in this context. This guide compares this compound with other enkephalinase inhibitors, providing a framework for its use in validating the function of enkephalinase B.
Performance Comparison of Enkephalinase Inhibitors
The inhibitory potency of this compound and the widely studied inhibitor Thiorphan against the primary enkephalin-degrading enzymes is summarized below. This data highlights the distinct inhibitory profiles of these compounds.
| Inhibitor | Target Enzyme | IC50 / Ki | Selectivity Profile |
| This compound | Enkephalinase B (DPP III) | 0.35 µM[1] | Potent inhibitor of Enkephalinase B and A. |
| Enkephalinase A (NEP) | 0.02 µM[1] | ||
| Aminopeptidase | 13 µM[1] | ||
| Thiorphan | Enkephalinase A (NEP) | 6.9 nM | Highly selective for Enkephalinase A. |
| Enkephalinase B (DPP III) | Not significantly inhibited | Studies indicate Thiorphan's inhibitory action is directed at the dipeptidyl carboxypeptidase activity of enkephalinase A, and it does not significantly affect dipeptidyl aminopeptidase activity (enkephalinase B)[2][3]. |
Key Insights:
-
This compound demonstrates potent inhibition of both enkephalinase B and enkephalinase A, with a significantly higher potency for enkephalinase A. Its activity against aminopeptidase is considerably lower. This profile makes this compound a valuable tool for studying the combined effects of inhibiting these two key enkephalin-degrading enzymes.
-
Thiorphan is a highly potent and selective inhibitor of enkephalinase A (NEP). Its lack of significant activity against enkephalinase B makes it an excellent control for distinguishing the specific roles of these two enzymes in enkephalin metabolism.
Experimental Protocols
To aid in the design and replication of studies aimed at validating the role of enkephalinase B, a detailed protocol for a fluorometric enzyme activity assay is provided below.
Enkephalinase B (DPP III) Activity and Inhibition Assay
This protocol utilizes a fluorogenic substrate that, upon cleavage by enkephalinase B, releases a fluorescent molecule, allowing for the continuous monitoring of enzyme activity.
Materials:
-
Purified or recombinant enkephalinase B (DPP III)
-
Fluorogenic substrate (e.g., Arg-Arg-β-naphthylamide or a custom-synthesized peptide with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Inhibitors: this compound, Thiorphan (as a negative control for enkephalinase B inhibition), and other compounds of interest
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in Assay Buffer.
-
Prepare stock solutions of this compound, Thiorphan, and other test inhibitors in a suitable solvent. Create a series of dilutions of the inhibitors in Assay Buffer.
-
-
Enzyme Reaction:
-
To each well of the 96-well microplate, add 50 µL of the inhibitor dilution (or vehicle control).
-
Add 25 µL of the enkephalinase B solution (diluted in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (dependent on the specific fluorogenic substrate used) at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Key Pathways and Processes
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Enkephalin Degradation Pathway
Caption: The enzymatic degradation of enkephalins by key peptidases.
Experimental Workflow for Enkephalinase B Inhibition Assay
Caption: A stepwise workflow for determining enzyme inhibition.
References
- 1. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociception, enkephalin content and dipeptidyl carboxypeptidase activity in brain of mice treated with exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of bestatin-sensitive aminopeptidase, angiotensin converting enzyme and thiorphan-sensitive "enkephalinase" in the potency of enkephalins in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Phelorphan's Efficacy in Mitigating Naloxone-Precipitated Opioid Withdrawal: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the effects of phelorphan on naloxone-precipitated withdrawal symptoms in contrast to control conditions. The information is targeted towards researchers, scientists, and professionals in the field of drug development and substance abuse research. This document synthesizes available preclinical data to offer an objective overview of this compound's potential as a therapeutic agent in managing opioid withdrawal.
Abstract
Opioid withdrawal syndrome presents a significant hurdle in the treatment of opioid dependence. This guide examines the effects of this compound, an enkephalinase inhibitor, on the acute withdrawal symptoms precipitated by the opioid antagonist naloxone in morphine-dependent preclinical models. By inhibiting the degradation of endogenous enkephalins, this compound is hypothesized to modulate the severity of withdrawal. This analysis compares the observed effects of this compound on various withdrawal symptoms against a control group, providing a summary of its potential efficacy.
Comparative Efficacy of this compound on Withdrawal Symptoms
A key preclinical study investigated the effects of intracerebroventricular administration of this compound on naloxone-precipitated withdrawal in chronic morphine-dependent rats. The findings indicate a differential impact on various withdrawal symptoms when compared to a control group. While this compound demonstrated an inhibitory effect on several key signs of withdrawal, it also led to an increase in other symptoms.
Table 1: Qualitative Comparison of this compound's Effects on Naloxone-Precipitated Withdrawal Symptoms
| Withdrawal Symptom | Effect of this compound Compared to Control |
| Writhing | Decreased |
| Digging | Decreased |
| Head Hiding | Decreased |
| Chewing | Decreased |
| Diarrhea | Decreased |
| Straub Tail | Decreased |
| Stretching | Decreased |
| Paw Tremor | Increased |
| Head Shakes | Increased |
| Scratching | Increased |
| Penile Erection/Licking | Increased / Potentiated |
| Ejaculation | Increased |
| Teeth Chattering | Unaltered |
| Wet Dog Shakes | Unaltered |
| Grooming | Unaltered |
| Rearing | Unaltered |
Note: This table is based on a qualitative summary from the available research abstract. Quantitative data from the full study was not accessible.
Experimental Protocols
The following provides a generalized experimental protocol for inducing and assessing naloxone-precipitated withdrawal in rodent models, based on common methodologies in the field.
2.1. Animal Model and Morphine Dependence Induction
-
Species: Male Wistar rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dependence Induction: Morphine dependence is induced by the subcutaneous implantation of morphine pellets (e.g., 75 mg) for a period of 7 to 10 days. Control animals are implanted with placebo pellets.
2.2. Drug Administration
-
This compound: Administered via intracerebroventricular (i.c.v.) injection at a specific dose (e.g., 158 nmol in 2 µl) prior to the naloxone challenge.
-
Naloxone: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose sufficient to precipitate withdrawal (e.g., 1-10 mg/kg).
-
Control: The control group receives a vehicle injection (the solvent used to dissolve this compound) via the same route of administration.
2.3. Assessment of Withdrawal Symptoms
-
Immediately following naloxone administration, animals are placed in an observation chamber.
-
A trained observer, blind to the treatment conditions, records the frequency and/or severity of various withdrawal signs for a predetermined period (e.g., 30-60 minutes).
-
Commonly scored withdrawal signs include those listed in Table 1. A checklist or a weighted scoring system is often employed to quantify the overall withdrawal severity.
Signaling Pathways and Mechanisms of Action
3.1. Opioid Withdrawal Signaling Pathway
Chronic opioid administration leads to adaptive changes in neuronal signaling pathways to counteract the continuous inhibitory input from opioid receptors. The primary mechanism involves the upregulation of the cyclic AMP (cAMP) pathway.
Caption: Opioid Withdrawal Signaling Pathway.
3.2. This compound's Mechanism of Action
This compound acts as an inhibitor of enkephalin-degrading enzymes, primarily dipeptidyl aminopeptidase (also known as enkephalinase B). Enkephalins are endogenous opioid peptides that play a role in pain modulation and other physiological processes. By preventing their breakdown, this compound increases the availability of enkephalins in the synapse, allowing them to exert their effects on opioid receptors.
Caption: this compound's Mechanism of Action.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of a compound on naloxone-precipitated withdrawal.
Caption: Experimental Workflow Diagram.
Conclusion
The available preclinical evidence suggests that this compound, through its action as an enkephalinase inhibitor, can modulate naloxone-precipitated opioid withdrawal symptoms. Its inhibitory effects on distressing symptoms such as writhing and diarrhea are promising. However, the observed increase in other withdrawal signs like paw tremor and head shakes indicates a complex pharmacological profile that warrants further investigation. More comprehensive studies with detailed quantitative data are necessary to fully elucidate the therapeutic potential and the precise mechanisms of this compound in the management of opioid withdrawal. This guide serves as a foundational resource for researchers to build upon in the ongoing effort to develop more effective treatments for opioid dependence.
Replicating Early Findings on Phelorphan's Impact on Opioid Withdrawal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of early findings on Phelorphan (also known as Acetorphan or Racecadotril) and its impact on opioid withdrawal. It is designed to offer a comprehensive overview for researchers and professionals in the field of drug development. The guide synthesizes available data from early studies, presents detailed experimental protocols where accessible, and contrasts this compound's performance with established alternatives.
Executive Summary
This compound, an enkephalinase inhibitor, emerged as a potential non-opioid treatment for opioid withdrawal by preventing the degradation of endogenous enkephalins, the body's natural pain-relieving peptides. Early research in both animal models and humans suggested its efficacy in attenuating certain withdrawal symptoms. This guide revisits these initial findings, placing them in the context of alternative therapies and outlining the underlying biological pathways. While a complete replication of early experimental protocols is challenging due to the limited availability of full-text historical studies, this document compiles and presents the most detailed information accessible to guide future research.
Data Presentation: this compound vs. Alternatives
The following tables summarize quantitative data from early studies on this compound and compare its efficacy with a standard alternative, clonidine. It is important to note that direct comparison is limited by variations in study design, withdrawal assessment scales, and the specific symptoms evaluated.
Table 1: Comparison of this compound (Acetorphan) and Clonidine in Treating Opioid Withdrawal in Humans
| Parameter | This compound (Acetorphan) | Clonidine | Source |
| Study Design | Double-blind, comparative trial | Double-blind, comparative trial | [1] |
| Participants | 10 patients addicted to heroin or synthetic opiates | 9 patients addicted to heroin or synthetic opiates | [1] |
| Dosage | Intravenous administration (specific dosage not detailed in abstract) | Specific dosage not detailed in abstract | [1] |
| Efficacy (Objective Signs) | More marked effect than clonidine on several objective signs | Less marked effect than acetorphan on several objective signs | [1] |
| Efficacy (Subjective Symptoms) | Exhibited similar efficacy to clonidine | Exhibited similar efficacy to acetorphan | [1] |
| Side Effects | No side effects noted | Not detailed in abstract, but known to cause hypotension and sedation |
Table 2: Effect of this compound (Acetorphan) on Naloxone-Precipitated Withdrawal in Rats
| Withdrawal Sign | This compound (Acetorphan) Treatment (50 mg/kg IP) | Placebo/Control | Source |
| Burrowing | Attenuated | Present | |
| Wet dog shakes | Attenuated | Present | |
| Squeal on touch hostility | Attenuated | Present | |
| Tachypnoea | Attenuated | Present | |
| Ptosis | Attenuated | Present | |
| Rough hair | Attenuated | Present | |
| Jumping and escape behaviour | Significantly increased | Lower incidence | |
| Withdrawal hypothermia | No effect | Present | |
| Acute weight loss | No effect | Present |
Experimental Protocols
Detailed replication of early experimental protocols is contingent on access to the full methodologies, which are not entirely available in the public domain. However, based on the accessible literature, the following outlines the likely procedures.
Human Study: this compound vs. Clonidine (Hartmann et al., 1991)
-
Objective: To compare the effects of the enkephalinase inhibitor acetorphan with clonidine for the treatment of opioid withdrawal syndrome.
-
Participants: 19 patients with heroin or synthetic opiate addiction, meeting DSM-III criteria for withdrawal syndrome.
-
Study Design: A 5-day, double-blind, in-hospital clinical trial. Patients were randomly assigned to receive either intravenous acetorphan (n=10) or clonidine (n=9).
-
Withdrawal Assessment: Objective signs and subjective symptoms of withdrawal were recorded. The specific withdrawal scale used is not detailed in the available abstract. Common scales from that era included the Short Opiate Withdrawal Scale (SOWS).
-
Outcome Measures: The primary outcomes were the reduction in objective and subjective withdrawal scores over the 5-day treatment period.
Animal Study: Naloxone-Precipitated Withdrawal in Rats (Bhargava et al., 1988)
-
Objective: To assess the effects of the enkephalinase inhibitor acetorphan on naloxone-precipitated opioid withdrawal in morphine-dependent rats.
-
Animal Model: Male rats were made chronically dependent on morphine. This is typically achieved through repeated injections of morphine or the implantation of morphine pellets over several days.
-
Withdrawal Induction: Withdrawal was precipitated by an intraperitoneal (IP) injection of naloxone (2.5 mg/kg), an opioid antagonist.
-
Treatment: 60 minutes prior to naloxone administration, rats were pre-treated with an IP injection of acetorphan (50 mg/kg).
-
Behavioral Assessment: Immediately following naloxone injection, rats were observed for a set period, and various withdrawal signs were counted or scored. These signs included both somatic symptoms (e.g., wet-dog shakes, teeth chattering, diarrhea) and behavioral changes (e.g., jumping, exploring).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in opioid withdrawal and the mechanism of action of this compound, as well as a typical experimental workflow for inducing and assessing opioid withdrawal in a preclinical model.
References
Safety Operating Guide
Navigating the Disposal of Phelorphan: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guidance is intended to supplement, not replace, institutional and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Inspect gloves for any signs of degradation before use.[2]
-
Protective Clothing: A laboratory coat should be worn to protect from potential skin contact.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of the substance to avoid dust formation.[2][3]
Phelorphan Disposal Workflow
The recommended disposal procedure for this compound involves treating it as a chemical waste product and segregating it for collection by a licensed waste disposal vendor. Under no circumstances should this compound be disposed of in the general trash or poured down the drain. [4]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect uncontaminated, solid this compound waste in a clearly labeled and sealed container. The container should be compatible with the chemical and prevent any leakage.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a separate, sealed container. This container should be clearly labeled as "Non-hazardous Chemical Waste" and specify "this compound" as the contaminant.
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container that is compatible with the solvent used. Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and any other identifiers required by your institution.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste accumulation area. This area should be away from incompatible materials.
Step 3: Final Disposal
-
Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out in accordance with all federal, state, and local regulations.
Spill Management
In the event of a this compound spill, the following procedures should be implemented promptly to ensure a safe and effective cleanup:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
-
Seal and label the container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team immediately.
-
Data Presentation
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal, such as specific concentration limits or waste codes, is not available. The following table summarizes the key procedural steps for its disposal.
| Procedure | Guideline |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |
| Solid Waste Collection | Collect in a labeled, sealed container. |
| Contaminated Materials | Segregate and collect in a labeled, sealed container. |
| Solutions Collection | Collect in a compatible, sealed container; do not mix waste streams. |
| Waste Storage | Designated, ventilated, and secure chemical waste area. |
| Final Disposal | Through a licensed chemical waste disposal vendor via institutional EHS. |
| Spill Cleanup (Small) | Absorb, collect in a sealed container, and decontaminate the area. |
| Spill Cleanup (Large) | Evacuate and contact EHS/emergency response. |
Disposal Workflow Diagram
Caption: this compound Disposal and Spill Management Workflow.
References
Personal protective equipment for handling Phelorphan
Essential Safety and Handling Guide for Phelorphan
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was found in public databases. This guide is therefore based on best practices for handling novel or potent chemical compounds. A compound-specific risk assessment, using the manufacturer's official SDS, is mandatory before any handling occurs. Treat this compound as a substance with unknown hazards and high potency.
Hazard Assessment and Control
Before beginning any work with a new chemical, a thorough risk assessment is crucial.[1][2] This process involves identifying potential hazards and implementing control measures to minimize risk.
Key Steps in Risk Assessment:
-
Gather Information: Consult the official Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains critical information on identification, hazards, first-aid measures, handling, storage, and more.[3]
-
Evaluate Hazards: Determine the potential health and physical hazards.[4] Since the hazards of this compound are unknown, assume it is highly toxic, a potential carcinogen, mutagen, and reproductive toxin.[5]
-
Assess Risks: Evaluate the potential routes of exposure (inhalation, skin contact, ingestion, injection) for each experimental step. Consider the quantities being used and the potential for generating dusts or aerosols.
-
Implement Control Measures: Select and implement appropriate control measures, including engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling potent or novel compounds. The following table summarizes recommended PPE based on general best practices for hazardous chemicals.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities; not recommended as primary protection for highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile or neoprene gloves. Change the outer pair immediately upon contamination. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek to provide head-to-toe protection against splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and must close in the back. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use goggles that provide a complete seal. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic operational plan is crucial for safely handling potent compounds.
Phase 1: Preparation
-
Decontamination: Ensure a validated decontamination solution is readily available.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
Phase 2: Handling
-
Engineering Controls: All manipulations of this compound powder should occur within a certified chemical fume hood, a glovebox isolator, or a similar ventilated enclosure to prevent inhalation of powders or vapors.
-
Weighing and Transfer: Use a closed system or a powder-coated balance enclosure for weighing to minimize aerosol generation. Use gentle scooping techniques and keep containers covered as much as possible.
-
Spill Management: In case of a spill, alert others immediately. Use a pre-prepared chemical spill kit and wear full PPE. Clean the spill from the outside in. All cleanup materials must be disposed of as hazardous waste.
Phase 3: Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
-
PPE Doffing: Carefully remove PPE in the designated doffing area to avoid self-contamination.
-
Waste Disposal: Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.
Disposal Plan
The disposal of potent pharmaceutical waste is strictly regulated to protect public health and the environment.
Waste Segregation and Disposal Methods:
-
Segregation: Use a color-coded waste bin system. Typically, black bins are for hazardous chemical waste. All items that have come into contact with this compound, including gloves, coveralls, weighing papers, and pipette tips, must be considered hazardous waste.
-
Incineration: This is the preferred method for destroying hazardous pharmaceutical waste, as it ensures complete destruction of active ingredients.
-
Licensed Waste Management: Partner with a certified hazardous waste disposal company to handle the collection, transport, and final disposal of all this compound waste in compliance with all federal, state, and local regulations.
Visualizations
Workflow for Handling Novel Chemical Compounds
The following diagram illustrates the essential workflow for safely handling a novel or potent chemical compound like this compound, from initial assessment to final disposal.
Emergency Response Logic
This diagram outlines the immediate procedural steps to be taken in the event of an accidental exposure to this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. johe.rums.ac.ir [johe.rums.ac.ir]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
